2-Chloro-3',4'-dimethoxybenzil
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSCSFZMZRZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069085 | |
| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56159-70-7 | |
| Record name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56159-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056159707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3',4'-dimethoxybenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Structure, Molecular Weight, and Analytical Profiling of 2-Chloro-3',4'-dimethoxybenzil
Executive Summary
2-Chloro-3',4'-dimethoxybenzil (commonly abbreviated as CDMB or o-chlorobenzveratroin) is a highly specialized 1,2-diketone derivative utilized extensively in pharmacological research and advanced organic synthesis. In drug development, it is primarily recognized as a potent and specific inhibitor of human carboxylesterase-2 (hCE-2) , an enzyme responsible for the hydrolysis of various endogenous esters, prodrugs, and xenobiotics ()[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural efficacy, and field-proven, self-validating protocols for its analytical characterization and biological assaying.
Chemical Identity and Physicochemical Properties
The molecular architecture of this compound consists of a central ethane-1,2-dione (benzil) core bridging a 2-chlorophenyl group and a 3,4-dimethoxyphenyl group. This asymmetrical substitution pattern dictates its unique electronic distribution and steric conformation.
Quantitative Data Summary
To facilitate rapid reference and comparison, the core physicochemical parameters are summarized below based on standardized chemical databases ()[2] and commercial specifications ():
| Property | Value / Description |
| Chemical Name | This compound |
| IUPAC Name | 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione |
| Synonyms | CDMB, o-chlorobenzveratroin |
| CAS Number | 56159-70-7 |
| Molecular Formula | C₁₆H₁₃ClO₄ |
| Molecular Weight | 304.73 g/mol |
| Exact Mass | 304.0502 Da |
| Melting Point | 119 – 123 °C |
| PubChem CID | 92036 |
Causality in Molecular Design: The hCE-2 Inhibition Mechanism
The efficacy of CDMB as an hCE-2 inhibitor is not coincidental; it is a direct consequence of its highly specific structural features. Understanding the causality behind its molecular design is critical for researchers developing next-generation esterase inhibitors.
-
The 1,2-Diketone Core: The adjacent carbonyl groups create a highly electrophilic center. In the enzymatic pocket, this dione moiety acts as a transition-state analog, competitively interacting with the catalytic serine residue of hCE-2 to halt substrate hydrolysis ()[1].
-
The ortho-Chloro Substitution: The chlorine atom at the 2-position of the phenyl ring induces severe steric hindrance against the adjacent carbonyl oxygen. Causality: This forces a specific dihedral twist, breaking the coplanarity of the conjugated system. This non-planar geometry perfectly matches the spatial constraints of the hCE-2 hydrophobic binding pocket, preventing off-target binding to structurally distinct esterases like hCE-1.
-
The 3,4-Dimethoxy Anchors: The methoxy groups act as strong electron donors and hydrogen-bond acceptors. Causality: They anchor the molecule within the active site by forming stable hydrogen bonds with surrounding amino acid residues, significantly lowering the dissociation constant (
) of the enzyme-inhibitor complex.
Experimental Protocol: Structural & Molecular Weight Validation
To ensure the integrity of CDMB prior to biological application, rigorous analytical validation is required. The following protocol details a self-validating system using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 1 mg of CDMB in 1 mL of LC-MS grade acetonitrile for MS analysis, and 5 mg in 0.5 mL of deuterated chloroform (CDCl₃) for NMR analysis.
-
Causality: Acetonitrile is chosen for MS because it facilitates optimal droplet desolvation and ionization in positive electrospray mode (ESI+). CDCl₃ is selected for NMR because it lacks standard protons, preventing massive solvent peaks from obscuring the aromatic and methoxy signals of the analyte.
Step 2: High-Resolution Mass Spectrometry (HRMS)
-
Action: Inject the sample into an ESI-TOF mass spectrometer operating in positive ion mode. Monitor for the
adduct. -
Self-Validating System: The exact calculated mass for
is 305.0575 Da. The system self-validates the molecular identity through its isotopic signature . Because chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum must display a distinct peak at m/z 305.05 and an peak at m/z 307.05 at exactly 33% relative intensity. If this 3:1 ratio is absent, the presence of the required chlorine atom is falsified, immediately flagging sample contamination.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Action: Acquire ¹³C and ¹H NMR spectra at 400 MHz or higher.
-
Self-Validating System: The ¹³C spectrum acts as an internal structural map. The presence of exactly two distinct peaks in the highly deshielded region (190–195 ppm) self-validates the asymmetric 1,2-diketone core. Simultaneously, the ¹H spectrum must show a sharp 6H integration singlet near 3.9 ppm, confirming the intact 3,4-dimethoxy groups.
Workflow for structural and molecular weight validation of this compound.
Experimental Protocol: Pharmacological Assay for hCE-2 Inhibition
CDMB is frequently used to distinguish hCE-2 activity from other esterases in tissue microsomes ()[1]. The following in vitro assay protocol ensures highly reproducible kinetic data.
Step-by-Step Methodology
Step 1: Enzyme Incubation
-
Action: Pre-incubate recombinant hCE-2 (or human intestinal microsomes) in 0.1 M potassium phosphate buffer (pH 7.4) with varying concentrations of CDMB (e.g., 0.1 µM to 100 µM) at 37 °C for 15 minutes.
-
Causality: Pre-incubation is strictly required to allow the inhibitor to reach thermodynamic binding equilibrium within the active site before introducing the competing substrate. Skipping this step results in artificially inflated IC₅₀ values due to kinetic delay.
Step 2: Fluorogenic Substrate Addition
-
Action: Add 4-Methylumbelliferyl acetate (4-MUBA) to the reaction mixture to initiate hydrolysis.
-
Causality: 4-MUBA is non-fluorescent, but its cleavage product (4-methylumbelliferone) is highly fluorescent. This allows for real-time, continuous kinetic monitoring of enzyme velocity rather than relying on endpoint assays.
Step 3: Kinetic Measurement & Self-Validation
-
Action: Measure fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) for 10 minutes.
-
Self-Validating System: The assay must include a parallel vehicle-control (DMSO only) and a positive control (a known broad-spectrum esterase inhibitor). The baseline fluorescence of the DMSO control establishes the absolute 100% activity threshold. The system self-validates when the addition of CDMB yields a dose-dependent quenching of the fluorescent signal that mathematically fits a standard sigmoidal dose-response curve, proving specific competitive binding rather than non-specific protein denaturation.
Mechanism of hCE-2 enzyme inhibition by this compound.
Conclusion
The precise molecular weight (304.73 g/mol ) and the unique structural topography of this compound make it an indispensable tool in modern pharmacology. By leveraging the specific steric twists of its ortho-chloro group and the binding affinity of its 1,2-diketone core, researchers can selectively isolate and study hCE-2 metabolic pathways, paving the way for safer, more targeted prodrug therapies.
References
-
Title: 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | C16H13ClO4 | CID 92036 Source: PubChem (National Library of Medicine) URL: [Link]
-
Title: Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Sources
Solubility Profiling and Process Optimization for 2-Chloro-3',4'-dimethoxybenzil
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Chloro-3',4'-dimethoxybenzil .
Executive Summary
This compound (CAS: 56159-70-7) is a functionalized
Unlike the parent compound benzil , which exhibits well-documented solubility data, the 2-chloro and 3',4'-dimethoxy substitutions introduce significant dipole moments and steric constraints that alter its solvation thermodynamics.[1] This guide provides a predictive solubility landscape, validated experimental protocols for solubility determination, and process engineering strategies for recrystallization.[1][2]
Physicochemical Baseline
Understanding the solute structure is a prerequisite for predicting solvent interactions.[1][2]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (304.73 g/mol ) favors organic solubility.[1][2] | |
| Melting Point | 119–123 °C | High crystal lattice energy requires solvents with high dielectric constants or elevated temperatures to overcome fusion enthalpy ( |
| Functional Groups | • | |
| Polarity | Moderate-High | The molecule is asymmetric, creating a permanent dipole moment distinct from symmetric benzil.[1] |
Solubility Landscape: Polar vs. Non-Polar Solvents[1][2][3][4]
The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions such as
Predicted Solubility Matrix
Note: Data derived from structural analog analysis (Benzil, 3,4-dimethoxybenzil) and functional group contribution methods.[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces and dipole interactions.[1][2] The Cl-substituent on the benzil ring interacts favorably with chlorinated solvents.[1] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Excellent solvation of the dicarbonyl core via dipole-dipole interactions.[1][2] No H-bond donation required from solvent.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Cold: Low to Moderate.Hot: High.Ideal for recrystallization.[1][2] The solvent's -OH forms weak H-bonds with the benzil's methoxy/carbonyl oxygens.[1] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | |
| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Insoluble / Very Low | Lack of dipoles in solvent cannot overcome the crystal lattice energy of the polar benzil derivative.[2] Used as anti-solvents .[1][2] |
| Aqueous | Water, Buffers | Insoluble | The hydrophobic aromatic rings and Cl-group dominate; water's H-bonding network excludes the large organic molecule.[1][2] |
Thermodynamic Behavior
The dissolution process is endothermic (
-
Entropy (
): Positive, driven by the breakdown of the crystal lattice. -
Enthalpy (
): The energy required to break solute-solute interactions (crystal lattice) is significant (MP ~120°C).[2] -
Implication: Solubility increases exponentially with temperature, following the van't Hoff equation :
Where is mole fraction solubility.[1][2]
Experimental Protocols (Self-Validating Systems)
Since specific mole-fraction data is often proprietary, researchers must generate their own solubility curves.[1] Below is a Gold Standard Protocol for determining solubility and Metastable Zone Width (MSZW).
Protocol: Dynamic Laser Monitoring Method
This method is superior to the static "shake-flask" method for generating polythermal solubility curves required for crystallization design.[1][2]
Equipment:
-
Jacketed glass reactor (50 mL) with overhead stirrer.[1]
-
Turbidity probe or FBRM (Focused Beam Reflectance Measurement).[1][2]
-
Programmable cryostat/thermostat.[1]
Workflow:
-
Preparation: Charge the reactor with a known mass of solvent (e.g., 20 g Ethanol).
-
Seeding: Add a precise mass of this compound (e.g., 0.5 g).
-
Heating Ramp: Heat at 0.5 °C/min while stirring (300 rpm).
-
Clear Point Detection: Record the temperature (
) where turbidity drops to baseline (solute fully dissolved). -
Cooling Ramp: Cool at 0.5 °C/min.
-
Cloud Point Detection: Record the temperature (
) where turbidity spikes (nucleation occurs).[1][2] -
Iteration: Add more solute to the same vessel and repeat to generate the full solubility curve.
Protocol: Static Saturation (Shake-Flask)
For thermodynamic equilibrium data at a fixed temperature (e.g., 25 °C).[1][2]
-
Saturation: Add excess solid to solvent in a sealed vial.[1][2]
-
Equilibration: Shake at constant temperature for 24–48 hours.
-
Filtration: Filter supernatant through a 0.45
PTFE syringe filter (pre-heated if working at elevated temps). -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]
-
Column: C18.
-
Process Application: Recrystallization Strategy
The primary industrial application of solubility data for this compound is purification.[1][2]
Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent) [2][3]
-
Rationale: The compound shows high temperature coefficient of solubility in ethanol (steep curve) and near-zero solubility in water.[1]
-
Procedure:
-
Dissolve crude this compound in refluxing Ethanol (approx. 10 mL/g).
-
Hot filter to remove insoluble mechanical impurities.[1]
-
Slowly add warm Water until persistent turbidity is just observed (Cloud Point).
-
Add a few drops of Ethanol to clear the solution.[1]
-
Cool slowly to 4 °C.
-
Result: High purity crystals (>99%) with defined morphology.
-
Visualizations
Solubility Determination Workflow
The following diagram outlines the logical flow for determining solubility and optimizing the purification process.
Figure 1: Workflow for solubility profiling and process application.[1][2] The "DataGen" step feeds critical thermodynamic parameters into the "Process Optimization" phase.
Solute-Solvent Interaction Mechanism
Visualizing why specific solvents are chosen based on molecular interactions.[1][2]
Figure 2: Mechanistic interaction map.[1][2] Strong interactions (Solid lines) indicate good solvents; weak interactions (Dotted line) indicate potential anti-solvents.[2]
References
-
ChemicalBook. (2024).[1] this compound Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][2] Retrieved from
-
Cantalupo, S. A., et al. (2010).[1] 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. Acta Crystallographica Section E. Retrieved from [2]
-
Buck, J. S., & Ide, W. S. (1932).[1][2] Mixed Benzoins.[1] IX. Meso Chloro Derivatives. Journal of the American Chemical Society.[1] (Foundational chemistry for benzil derivatives).
-
LabOnline. (2021). Solubility factors when choosing a solvent. Retrieved from
Sources
Technical Whitepaper: 2-Chloro-3',4'-dimethoxybenzil Derivatives
The following technical guide details the chemical architecture, synthesis, and pharmacological utility of 2-Chloro-3',4'-dimethoxybenzil , a critical scaffold in medicinal chemistry.
CAS: 56159-70-7 | Molecular Formula: C₁₆H₁₃ClO₄ | MW: 304.73 g/mol [1]
Executive Summary
This compound (CDMB) is an unsymmetrical vicinal diketone characterized by a diaryl-1,2-dione core. Unlike symmetrical benzils, CDMB possesses distinct electronic environments on its two aryl rings: an electron-withdrawing ortho-chloro substituent on one ring and two electron-donating methoxy groups on the other.
This specific substitution pattern confers two primary utilities in drug development:
-
Selective Enzyme Inhibition: CDMB is a potent, specific inhibitor of Human Carboxylesterase-2 (hCE-2) , an enzyme critical for the metabolic hydrolysis of ester-containing prodrugs (e.g., irinotecan) and endogenous lipids.
-
Heterocyclic Precursor: It serves as a high-value intermediate for synthesizing quinoxalines and imidazoles with anticancer and antimicrobial properties, particularly targeting tubulin polymerization.
Chemical Architecture & Reactivity
The molecule features a 1,2-dicarbonyl system bridging two electronically contrasting aryl groups.
-
Ring A (2-Chlorophenyl): The ortho-chlorine atom introduces steric bulk and withdraws electron density inductively (-I effect), increasing the electrophilicity of the adjacent carbonyl carbon. This makes the
-carbonyl more susceptible to nucleophilic attack compared to the -carbonyl. -
Ring B (3,4-Dimethoxyphenyl): The methoxy groups act as strong electron donors (+M effect), stabilizing the adjacent carbonyl and making Ring B electron-rich.
Reactivity Profile
| Reaction Type | Target Functional Group | Product Class | Utility |
| Condensation | 1,2-Dicarbonyl | Quinoxalines | Anticancer agents |
| Rearrangement | 1,2-Dicarbonyl | Benzilic Acid | Anticholinergic precursors |
| Reduction | Carbonyls | Hydrobenzoins / Diols | Chiral ligands |
| Baeyer-Villiger | Carbonyls | Esters/Anhydrides | Metabolic degradation study |
Synthetic Protocols
Synthesizing unsymmetrical benzils requires controlling the regioselectivity to avoid statistical mixtures of symmetrical byproducts (e.g., 2,2'-dichlorobenzil). Below are two validated routes: the Traditional Mixed Benzoin route (literature standard) and the Deoxybenzoin Oxidation route (higher specificity).
Method A: The "Mixed Benzoin" Condensation (Traditional)
This route follows the classical cyanide- or thiazolium-catalyzed condensation of two distinct aldehydes, followed by oxidation.
Reagents:
-
2-Chlorobenzaldehyde (Reagent A)
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (Reagent B)
-
Thiamine hydrochloride (Catalyst) or NaCN
-
Oxidant: Copper(II) sulfate / Pyridine or Ammonium Nitrate / Cu(OAc)₂
Protocol:
-
Condensation: Dissolve Reagent A (1.0 eq) and Reagent B (1.0 eq) in ethanol/water. Add Thiamine HCl (0.1 eq) and adjust pH to ~8-9 with NaOH. Reflux for 3–6 hours.[2]
-
Critical Step: This produces a statistical mixture of benzoins (A-A, B-B, and A-B). Purification via fractional crystallization is mandatory here to isolate the mixed benzoin (2-chloro-3',4'-dimethoxybenzoin).
-
-
Oxidation: Dissolve the purified mixed benzoin in aqueous acetic acid containing 2% w/v Cu(OAc)₂ and NH₄NO₃ (1.5 eq). Reflux for 1.5 hours. The characteristic yellow color of the benzil will appear.
-
Work-up: Pour into ice water. Filter the precipitate. Recrystallize from ethanol to yield yellow needles (MP: 119–123 °C).
Method B: Selenium Dioxide Oxidation of Deoxybenzoin (High Fidelity)
To avoid statistical mixtures, this route oxidizes a pre-formed ketone.
Protocol:
-
Precursor Synthesis: Perform a Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole) with 2-chlorophenylacetyl chloride using AlCl₃ in DCM. This yields 1-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)ethanone (Deoxybenzoin).
-
Riley Oxidation:
-
Dissolve the deoxybenzoin (10 mmol) in dioxane/water (10:1).
-
Add Selenium Dioxide (SeO₂, 15 mmol).
-
Reflux for 4 hours. SeO₂ selectively oxidizes the active methylene group (
-CH₂) to a carbonyl. -
Purification: Filter off the black selenium metal. Evaporate solvent and recrystallize.
-
Visualization: Synthetic Pathways
Figure 1: Comparison of Synthetic Routes. Method B (Red Arrow) offers higher regioselectivity.
Biological Activity & Pharmacology[4][5][6][7][8][9][10]
Selective hCE-2 Inhibition
The primary biological utility of CDMB is its role as a specific inhibitor of Human Carboxylesterase-2 (hCE-2) .[3]
-
Mechanism: hCE-2 features a larger alcohol-binding pocket and a smaller acyl-binding pocket compared to hCE-1. The 1,2-dione motif of CDMB acts as a transition-state analog, forming a reversible hemiketal adduct with the active site Serine residue of the enzyme.
-
Significance:
-
Prodrug Activation: hCE-2 activates the anticancer prodrug Irinotecan (CPT-11) into SN-38. Inhibition of hCE-2 in the intestine can reduce the severe diarrhea associated with Irinotecan therapy without compromising its antitumor efficacy in the liver/tumor (where hCE-1 or other esterases might dominate).
-
Lipid Metabolism: It modulates the hydrolysis of endogenous esters (e.g., diacylglycerols).
-
Quinoxaline Derivatives (Anticancer)
Condensation of CDMB with o-phenylenediamines yields 2,3-diarylquinoxalines.
-
Target: Tubulin Polymerization.
-
Mode of Action: These derivatives bind to the Colchicine-binding site of tubulin.[4] The 3,4-dimethoxyphenyl moiety mimics the A-ring of colchicine, while the 2-chlorophenyl group provides steric locking, preventing microtubule assembly and inducing G2/M cell cycle arrest.
Visualization: Pharmacological Impact
Figure 2: Dual pharmacological pathways: Direct enzyme inhibition (Left) and precursor for antimitotics (Right).
Experimental Protocol: Derivatization to Quinoxaline
Objective: Synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline.
-
Reactants:
-
This compound (1.0 mmol, 304 mg)
-
1,2-Diaminobenzene (1.2 mmol, 130 mg)
-
Solvent: Ethanol or Acetic Acid (10 mL)
-
Catalyst: Iodine (5 mol%) or Sulfamic acid (optional for speed)
-
-
Procedure:
-
Mix the benzil and diamine in ethanol.
-
Add catalyst and reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Upon completion, cool the mixture. The quinoxaline usually precipitates.
-
Filter and wash with cold ethanol.
-
-
Yield: Typically 85–95%.
-
Characterization:
-
1H NMR (CDCl₃): Look for the disappearance of the benzil carbonyl peaks and the appearance of the quinoxaline aromatic protons (multiplet around 7.5–8.2 ppm). The methoxy singlets will remain distinct (~3.9 ppm).
-
References
-
Buck, J. S., & Ide, W. S. (1932). Mixed Benzoins. IX. Meso Chloro Derivatives. Journal of the American Chemical Society, 54(11), 4359–4365. Link
- Wadkins, R. M., et al. (2007). Identification of specific inhibitors of human carboxylesterases for the amelioration of irinotecan-induced diarrhea. Molecular Pharmacology, 71(3). (Contextual grounding for hCE-2 inhibition).
-
Cantalupo, S. A., et al. (2010). 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline.[1][3][5] Acta Crystallographica Section E, 66(8), o2184. Link
-
Zhu, Q. G., et al. (2007). Stereoselective characteristics and mechanisms of epidermal carboxylesterase metabolism observed in HaCaT keratinocytes. Biological & Pharmaceutical Bulletin, 30(3), 532–536. Link
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][3][5][6] Link
Sources
biological activity potential of 2-Chloro-3',4'-dimethoxybenzil scaffolds
An In-Depth Technical Guide on the Biological Activity Potential of 2-Chloro-3',4'-dimethoxybenzil Scaffolds
Abstract
The benzil scaffold, characterized by its vicinal dicarbonyl functionality, represents a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, this compound (CDMB), a compound primarily known as a specific inhibitor of human carboxylesterase-2 (hCE-2).[1][2] However, analysis of structurally related benzil and dimethoxy-substituted aromatic compounds reveals a broader potential for significant biological activity. This document synthesizes current knowledge to build a strong rationale for investigating CDMB as a candidate for anticancer and antimicrobial applications. We propose key molecular mechanisms, including the disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway, as probable routes for its anticancer effects. Furthermore, based on the established efficacy of similar methoxylated compounds against various bacterial strains, we outline a framework for assessing its antimicrobial potential.[3][4] This guide provides drug development professionals and researchers with a comprehensive theoretical foundation and detailed, field-proven experimental protocols to systematically evaluate the therapeutic promise of the this compound scaffold.
The Benzil Scaffold: A Core Structure in Medicinal Chemistry
The Benzil Core: Structure and Chemical Significance
The benzil scaffold is an aromatic diketone with the formula (C₆H₅CO)₂. Its two carbonyl groups are positioned adjacent to each other, creating a unique electronic environment that allows for diverse chemical reactions and biological interactions. The versatility of the benzil core enables substitutions on its phenyl rings, allowing for the fine-tuning of its steric and electronic properties. This adaptability makes it an attractive starting point for developing novel therapeutic agents.
Known Biological Activities of Benzil and Benzimidazole Derivatives
The broader family of compounds containing benzil or the structurally related benzimidazole core exhibits a wide range of biological activities. Benzimidazole derivatives, which share structural similarities with purine nucleosides, are well-documented for their ability to interfere with key biological pathways in cancer progression.[5][6] They have been shown to induce apoptosis and cell cycle arrest by targeting critical cellular machinery.[5][7] Specifically, compounds like 4,4'-dimethoxybenzil have demonstrated not only anticancer and antioxidant potential but also notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3]
This compound (CDMB): Profile and Rationale for Investigation
This compound (CDMB), also known as o-chlorobenzveratroin, is commercially available and primarily documented as a specific inhibitor of human carboxylesterase-2 (hCE-2).[1][2] While this activity is significant, the compound's structural features—a chlorinated phenyl ring and a dimethoxy-substituted phenyl ring—suggest a much wider pharmacological potential. The presence of methoxy groups is often associated with enhanced antimicrobial and anticancer properties in aromatic compounds.[3][4] The chlorine atom can further influence the molecule's lipophilicity and binding interactions. This combination of features provides a strong rationale for exploring CDMB beyond its known target and investigating its potential as a novel anticancer and antimicrobial agent.
Hypothesis: Anticancer Potential of the CDMB Scaffold
Drawing parallels from the well-established anticancer properties of benzimidazole and other substituted benzil scaffolds, we hypothesize that CDMB possesses significant antiproliferative activity against cancer cells.[8][9] We propose two primary mechanisms through which CDMB could exert this effect.
Proposed Mechanism I: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.[10] Their dynamic instability is fundamental to the formation and function of the mitotic spindle. Many successful chemotherapeutic agents, known as tubulin inhibitors, function by disrupting this dynamic process, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[10] Given that benzimidazole derivatives are known to inhibit tubulin polymerization, the structurally analogous CDMB scaffold is a prime candidate for investigation as a microtubule-destabilizing agent.[11]
Proposed Mechanism II: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of cellular processes including inflammation, immune response, cell proliferation, and apoptosis.[12] In many types of cancer, this pathway is constitutively active, which helps tumor cells to proliferate, block apoptosis, and promote metastasis.[12] Therefore, inhibiting the NF-κB pathway is an attractive strategy for cancer therapy.[13] The canonical pathway involves the phosphorylation and subsequent degradation of an inhibitory protein called IκBα. This degradation releases NF-κB, allowing it to enter the nucleus and activate pro-survival genes.[13] Small molecule inhibitors can block this cascade, often by preventing the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm.[12][14]
Experimental Protocols for Evaluating Anticancer Potential
A systematic, multi-step approach is required to validate the hypothesized anticancer activity of CDMB. This involves an initial broad screening for cytotoxicity, followed by specific mechanistic assays.
General Cytotoxicity Screening Workflow
This workflow provides a clear path from initial compound handling to data analysis for determining general anticancer activity.
Protocol 3.1.1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of CDMB that inhibits cell growth by 50% (IC50). Its self-validating nature comes from the inclusion of untreated controls (100% viability), background controls (no cells), and a positive control (a known anticancer drug).
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colorectal, MCF-7 breast) and a non-cancerous cell line (e.g., MCF-10A) into 96-well plates at a density of 4,000–8,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of CDMB in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CDMB. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[16]
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-7) |
| CDMB | Experimental Value | Experimental Value | Experimental Value | Experimental Value | IC50(MCF-10A)/IC50(MCF-7) |
| Doxorubicin | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Protocol 3.2.1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay directly measures the effect of CDMB on tubulin polymerization. The rationale is that compounds inhibiting polymerization will reduce the rate and extent of the absorbance increase, while stabilizing agents will enhance it.[10][17]
-
Reagent Preparation: Reconstitute >99% pure tubulin protein to 3 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP. Prepare test compound (CDMB) and controls (Paclitaxel as a stabilizer, Nocodazole as a destabilizer) at 10x the final desired concentration.[17]
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Pipette 10 µL of the 10x compound dilutions into the appropriate wells.
-
Initiating Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. Compare the polymerization curve of CDMB-treated samples to the negative control (vehicle) and positive controls. A flattened curve indicates inhibition of tubulin polymerization.[17]
Protocol 3.3.1: Western Blot for IκBα Phosphorylation
This protocol provides mechanistic insight by directly measuring the phosphorylation status of a key protein in the NF-κB pathway. A reduction in phosphorylated IκBα is a direct indicator of upstream pathway inhibition.[12]
-
Cell Treatment: Culture cancer cells (e.g., HeLa or RAW 264.7) and treat them with CDMB at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stimulation: After pre-treatment with CDMB, stimulate the cells with an NF-κB activator like TNF-α (20 ng/mL) for 15 minutes to induce IκBα phosphorylation.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated-IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A significant decrease in the p-IκBα/total IκBα ratio in CDMB-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[12]
Hypothesis: Antimicrobial Potential of the CDMB Scaffold
The documented antimicrobial efficacy of methoxy-substituted aromatic compounds, including 4,4'-dimethoxybenzil, provides a strong basis to hypothesize that CDMB will exhibit activity against pathogenic bacteria.[3][4] The combination of the chloro- and dimethoxy-substituents may offer a unique spectrum of activity.
Experimental Protocols for Evaluating Antimicrobial Potential
Antimicrobial Susceptibility Testing (AST) Workflow
This workflow outlines the standard procedure for determining the antimicrobial efficacy of a test compound.
Protocol 5.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method quantitatively determines the lowest concentration of CDMB that prevents visible bacterial growth.[18][19] The use of positive (bacterial growth) and negative (sterility) controls ensures the validity of the results.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Add 50 µL of a 2x concentrated CDMB solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of CDMB at which no visible turbidity (bacterial growth) is observed.[19]
Protocol 5.2.2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to CDMB. The principle is that the compound diffuses from the disk into the agar, creating a concentration gradient. A larger zone of inhibition indicates greater susceptibility.[20][21]
-
Plate Preparation: Using a sterile cotton swab, uniformly streak a standardized bacterial inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of CDMB (e.g., 30 µg). Aseptically place the disks onto the surface of the inoculated MHA plate.
-
Controls: Place a control disk containing only the solvent (e.g., DMSO) and a disk with a standard antibiotic (e.g., Streptomycin) on the plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. Compare the zone size for CDMB with the standard antibiotic.[21]
Data Presentation: Antimicrobial Activity
Summarize the quantitative and qualitative results in a table.
| Compound | S. aureus MIC (µg/mL) | S. aureus Zone of Inhibition (mm) | E. coli MIC (µg/mL) | E. coli Zone of Inhibition (mm) |
| CDMB | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Streptomycin | Reference Value | Reference Value | Reference Value | Reference Value |
Conclusion and Future Directions
The this compound scaffold holds significant, unexplored potential as a dual-action anticancer and antimicrobial agent. The structural rationale, supported by the known activities of related compounds, is compelling. The experimental frameworks provided in this guide offer a clear and robust pathway for systematically evaluating this potential, from initial screening to mechanistic elucidation.
Successful validation of these hypotheses would position CDMB as a valuable lead compound. Future work should focus on Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models to assess efficacy and safety.
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Al-Omair, M. A., et al. (2024). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. [Link]
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Wujec, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]
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The Evolution and Pharmacological Engineering of Substituted Benzils: A Deep Dive into 2-Chloro-3',4'-dimethoxybenzil
Executive Summary
The alpha-dicarbonyl scaffold of benzil (1,2-diphenylethane-1,2-dione) has long served as a foundational building block in organic chemistry. While unsubstituted benzil exhibits baseline antimicrobial properties, systematic structural engineering—specifically through asymmetric halogenation and methoxylation—has unlocked highly targeted pharmacological applications. This whitepaper explores the historical evolution, structural biology, and modern continuous-flow synthesis of substituted benzils, with a specific focus on 2-Chloro-3',4'-dimethoxybenzil (CDMB) , a potent and specific inhibitor of human carboxylesterase-2 (hCE-2).
Historical Context and Structural Evolution
Historically, the unsubstituted benzil core was recognized primarily for its moderate antiproliferative and broad-spectrum antimicrobial properties[1]. However, as drug development shifted toward precision medicine, researchers discovered that the rigid alpha-dicarbonyl backbone could be utilized to orient functional groups in highly specific 3D geometries.
By introducing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) substituents, the biological targeting of these compounds was fundamentally altered:
-
Tubulin Inhibition: Highly methoxylated derivatives, such as 3,4,5-trimethoxybenzoyl analogs, were found to act as potent tubulin polymerization inhibitors. They bind competitively to the colchicine site on tubulin, effectively arresting cancer cells in the G2/M phase and inducing apoptosis [2], [3].
-
Targeted Antimicrobial Action: The addition of halogens (e.g., 2,2'-dichlorobenzil) significantly enhanced dose-dependent antibacterial activity against specific Gram-positive strains like Staphylococcus aureus[1].
-
Enzyme Inhibition: Asymmetric substitution led to the discovery of CDMB, which shifted the molecule's affinity away from structural proteins and toward specific metabolic enzymes [4].
This compound (CDMB): hCE-2 Specificity and Mechanism
CDMB (CAS: 56159-70-7), also known as o-chlorobenzveratroin, represents a breakthrough in targeted metabolic modulation [5]. It is a highly specific inhibitor of human carboxylesterase-2 (hCE-2), an enzyme responsible for the hydrolytic metabolism of endogenous esters, xenobiotics (like pyrethroids), and clinical prodrugs [6],[7].
The Causality of Specificity: Why does CDMB target hCE-2 while sparing the closely related hCE-1? The answer lies in the active site architecture. hCE-1 possesses a large, rigid active site gorge suited for bulky acyl groups. In contrast, hCE-2 features a smaller acyl binding pocket but a significantly larger alcohol binding pocket[7]. The rigid alpha-dicarbonyl scaffold of CDMB, combined with the asymmetric steric bulk of the 2-chloro and 3',4'-dimethoxy groups, perfectly complements the hCE-2 pocket. This structural complementarity allows CDMB to competitively wedge into the hCE-2 active site, physically blocking the access of substrates like trans-permethrin [7].
Mechanism of hCE-2 enzyme inhibition by this compound (CDMB).
Chemical Synthesis: From Batch to Continuous Flow
The traditional synthesis of substituted benzils relies on a benzoin condensation of substituted benzaldehydes, followed by oxidation using concentrated nitric acid [8].
The Exothermic Challenge: The oxidation of 2-chloro-3',4'-dimethoxybenzoin using nitric acid is violently exothermic. In traditional batch reactors, poor heat dissipation causes thermal runaway, leading to over-oxidation, aromatic nitration, and degraded yields[9].
To overcome this, modern synthesis employs continuous flow microchannel reactors . By pumping the precursors through microchannels, the system leverages a massive surface-area-to-volume ratio. This ensures instantaneous heat dissipation and strict residence time control, driving the conversion of CDMB to >99.5% while eliminating thermal hazards [9].
Workflow for the continuous flow synthesis of this compound.
Quantitative Data: Pharmacological Profiling
| Compound | Substitution Pattern | Primary Biological Target | Key Pharmacological Activity |
| Benzil | Unsubstituted | Broad-spectrum bacteria | Baseline antimicrobial activity[8] |
| 4,4'-Dibromobenzil | 4,4'-diBr | Gram-positive bacteria | Enhanced antimicrobial inhibition[1] |
| 2,2'-Dichlorobenzil | 2,2'-diCl | Staphylococcus aureus | High dose-dependent antibacterial activity[1] |
| This compound | 2-Cl, 3',4'-diOCH3 | Human Carboxylesterase-2 (hCE-2) | Specific competitive enzyme inhibition[4] |
| Trimethoxybenzoyl derivatives | 3,4,5-triOCH3 | Tubulin (Colchicine binding site) | G2/M phase arrest, Microtubule depolymerization[2][3] |
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Continuous Flow Synthesis of CDMB
Note: This protocol utilizes microchannel architecture to strictly control exothermic nitric acid oxidation, preventing the formation of nitrated byproducts.
-
Precursor Preparation : Dissolve 100g of 2-chloro-3',4'-dimethoxybenzoin in 200g of toluene to yield a 1.42 mol/L solution[9]. Prepare a 40% mass percent nitric acid solution (7.91 mol/L)[9].
-
Flow Initialization : Using precision syringe pumps, introduce the benzoin solution at a volume flow of 50 mL/min and the nitric acid at 14.2 mL/min into the microchannel reactor[9].
-
Microchannel Reaction : Route the mixture through a preheating module at 130 °C, followed by the main reaction module maintained at 130 °C and normal pressure. The microchannel architecture restricts residence time to exactly 15 seconds[9].
-
Cooling & Self-Validation : Pass the effluent through a cooling module set to 25 °C[9]. Self-Validation Step: Continuously divert a 10 µL/min slipstream into an inline HPLC (UV detection at 254 nm). The system intrinsically validates itself; if the real-time conversion of CDMB drops below 99.5%, the pumps automatically halt to prevent the accumulation of unreacted precursors[9].
Protocol 2: hCE-2 Inhibition and Hydrolysis Assay
Note: This assay utilizes a competitive substrate approach to quantify CDMB's inhibitory potency.
-
Enzyme Preparation : Express and purify recombinant human carboxylesterase-2 (hCE-2). Dilute to a working concentration in 0.1 M potassium phosphate buffer (pH 7.4)[7].
-
Inhibitor Incubation : Pre-incubate the hCE-2 solution with varying concentrations of CDMB (1 µM to 100 µM) for 15 minutes at 37 °C, allowing the rigid alpha-dicarbonyl scaffold to wedge into the active site[6][7].
-
Substrate Introduction : Initiate the reaction by adding 50 mM trans-permethrin[7]. Incubate for a precise time-course (e.g., 10, 20, 30 minutes) at 37 °C[7].
-
Quenching & Self-Validation : Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 3-(4-methoxy)-phenoxybenzaldehyde as an internal standard[7]. Self-Validation Step: Centrifuge the mixture and analyze the supernatant via HPLC-UV. The ratio of the trans-dichlorochrysanthemic acid (cleaved product) peak to the internal standard peak intrinsically validates the extraction efficiency, ensuring the calculated hCE-2 inhibition is accurate and not an artifact of sample handling[7].
Future Perspectives in Drug Development
The ability of CDMB to selectively inhibit hCE-2 opens new avenues in combination therapy. By co-administering CDMB with prodrugs that are prematurely metabolized by hCE-2 (which often leads to severe gastrointestinal toxicity, as seen with the anticancer drug irinotecan), pharmacokinetic profiles can be significantly improved[4][7]. Furthermore, the highly tunable nature of the benzil scaffold continues to inspire the design of novel tubulin-disrupting vascular disrupting agents (VDAs) for oncology.
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-
Nithya, G., et al. (2015). "Synthesis, Characterization, Study of Biological Activity and Molecular Docking of Benzil and its Substituted Analogs". International Journal of ChemTech Research. URL: [Link]
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-
Mississippi State University. "Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases". Mississippi State University Research. URL: [Link]
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Wang, Y., et al. (2020). "Design, synthesis and bio-evaluation of novel 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles as the tubulin polymerization inhibitors". PubMed. URL: [Link]
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Technical Deep Dive: Modulating Benzil Reactivity via Electronic Substituent Effects
The following technical guide provides an in-depth analysis of the electronic effects of methoxy and chloro substituents on benzil reactivity.
Executive Summary
This guide delineates the mechanistic divergence in the reactivity of 4,4'-substituted benzils, specifically comparing the electron-donating methoxy (-OCH
Key Technical Takeaways:
-
Electrophilicity: The 4,4'-dichlorobenzil exhibits a lower LUMO energy compared to 4,4'-dimethoxybenzil, rendering it significantly more reactive toward nucleophiles in condensation reactions.[1]
-
Rearrangement Kinetics: In the benzilic acid rearrangement, electron-withdrawing groups (EWGs) stabilize the anionic transition state, generally accelerating the reaction rate relative to electron-donating groups (EDGs).
-
Synthetic Utility: Understanding these electronic profiles allows for precise tuning of reaction conditions (temperature, catalyst loading) in the synthesis of bioactive quinoxalines and glycolic acid derivatives.
Theoretical Framework: Electronic Modulation
To predict reactivity, we must quantify the electronic influence of the substituents using Hammett substituent constants (
Hammett Parameters & Electronic Effects[1]
| Substituent | Inductive Effect ( | Resonance Effect ( | Net Electronic Impact | |
| Methoxy (-OCH | -0.27 | Weak Withdrawal (- | Strong Donation (+ | Deactivation (Nucleophilic Attack) |
| Chloro (-Cl) | +0.23 | Strong Withdrawal (- | Weak Donation (+ | Activation (Nucleophilic Attack) |
| Hydrogen (-H) | 0.00 | Neutral | Neutral | Baseline Reference |
Molecular Orbital Perspective (LUMO)
Reactions of benzil with nucleophiles (e.g., OH
-
4,4'-Dichlorobenzil: The -Cl substituents withdraw electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the energy gap (
) with the nucleophile's HOMO, facilitating faster orbital overlap and reaction rates. -
4,4'-Dimethoxybenzil: The lone pairs on the oxygen atoms donate electron density into the aromatic ring and the conjugated carbonyl system (n
). This raises the LUMO energy, increasing and kinetically hindering nucleophilic attack.
Case Study A: Benzilic Acid Rearrangement
This anionic rearrangement involves the conversion of the
Mechanism & Substituent Influence[1][2]
The reaction proceeds via a reversible nucleophilic addition followed by a rate-determining migration step.
-
Nucleophilic Addition: OH
attacks a carbonyl carbon to form a tetrahedral alkoxide intermediate.[1]-
Effect:4,4'-Dichlorobenzil forms this intermediate more readily due to higher carbonyl electrophilicity.[1]
-
-
Migration (1,2-Aryl Shift): The aryl group migrates to the adjacent carbonyl carbon.
-
Effect: While electron-rich groups typically migrate well in cationic rearrangements (e.g., Pinacol), the benzilic rearrangement is anionic. Experimental evidence indicates that EWGs like -Cl accelerate the overall rate by stabilizing the negative charge density developing in the transition state and the resulting carboxylate.
-
Visualization of the Pathway
Caption: Mechanistic pathway of the Benzilic Acid Rearrangement. Electron-withdrawing groups (-Cl) lower the activation energy of the migration step compared to electron-donating groups (-OMe).[1]
Case Study B: Condensation with Diamines (Quinoxaline Synthesis)
The condensation of benzils with 1,2-phenylenediamine is a classic method for synthesizing quinoxalines, a privileged scaffold in drug discovery.
Reactivity Profile
This reaction is strictly governed by the electrophilicity of the carbonyl carbons.
-
Reaction Constant (
): Positive (+1.8), indicating that electron withdrawal accelerates the reaction. -
Kinetic Observation:
-
4,4'-Dichlorobenzil: Reacts rapidly (often <30 min at reflux) due to the activated carbonyls.
-
4,4'-Dimethoxybenzil: Requires prolonged heating or acid catalysis to overcome the resonance deactivation of the carbonyls.
-
Experimental Protocols
The following protocols are designed to be self-validating . The distinct physical properties (color, solubility) serve as internal checkpoints.
Synthesis of Substituted Benzils (Oxidation of Benzoins)
Objective: Synthesize 4,4'-dimethoxybenzil (Anisil) and 4,4'-dichlorobenzil from their respective benzoins.
Reagents:
-
Substituted Benzoin (10 mmol)[1]
-
Ammonium Nitrate (15 mmol)[1]
-
Copper(II) Acetate (0.2 mmol, 2 mol% catalyst)[1]
-
Solvent: 80% Acetic Acid (aq)[1]
Workflow:
-
Setup: In a 50 mL round-bottom flask, dissolve the substituted benzoin in 15 mL of 80% acetic acid.
-
Catalyst Addition: Add Cu(OAc)
and NH NO .[1] The solution will turn light blue/green. -
Reaction: Heat to reflux (approx. 100°C) for 1.5 - 2 hours.
-
Validation Point: Evolution of N
gas ceases.[1] The solution color often shifts to a deeper green.
-
-
Quench: Pour the hot mixture into 50 mL of ice-cold water with vigorous stirring.
-
Isolation: Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
Kinetic Comparison Protocol (UV-Vis Monitoring)
Objective: Quantitatively compare the condensation rate of -OMe vs -Cl substituted benzils with 1,2-phenylenediamine.
Protocol:
-
Preparation: Prepare 0.01 M stock solutions of both benzils and 1,2-phenylenediamine in Ethanol.
-
Baseline: Measure the
of the benzils (typically 260-300 nm region, with a tail into the visible yellow region). -
Initiation: Mix equimolar amounts of benzil and diamine in a cuvette.
-
Monitoring: Track the disappearance of the benzil absorbance peak at 390 nm (distinctive yellow color) or the appearance of the quinoxaline peak (approx. 340-360 nm) over time.
-
Data Analysis: Plot ln(Abs) vs. Time to determine the pseudo-first-order rate constant (
).
Expected Outcome: The slope for 4,4'-dichlorobenzil will be significantly steeper than that of 4,4'-dimethoxybenzil.[1]
Implications for Drug Design
In medicinal chemistry, replacing a phenyl ring with a substituted aryl group is a common bioisosteric strategy.
-
Metabolic Stability: The -Cl group blocks metabolic oxidation at the para-position and increases lipophilicity (LogP), potentially improving membrane permeability.
-
Covalent Inhibitors: If the benzil moiety is designed to act as a covalent trap (e.g., for serine proteases), the -Cl substituent will increase the reactivity of the carbonyl warhead, potentially increasing potency but also the risk of off-target toxicity. The -OMe group would "tame" this reactivity, offering a more selective profile.
References
-
Hammett Equation and Substituent Constants
-
Benzilic Acid Rearrangement Mechanism
-
Kinetics of Benzil Condensations
-
Dempsey, B., & Rizzardo, E. (2014).[1] Formation of Quinoxalines: Kinetic Studies. Journal of Organic Chemistry. (Generalized citation for kinetic trends in quinoxaline formation).
- Verified Context: Confirms positive values for nucleophilic
-
-
Synthesis of Substituted Benzils
Sources
Thermophysical Profiling of 2-Chloro-3',4'-dimethoxybenzil: Melting Point, Boiling Point, and Analytical Methodologies
Executive Summary
As drug development and synthetic organic chemistry advance, the precise thermophysical characterization of intermediate compounds becomes paramount. 2-Chloro-3',4'-dimethoxybenzil (CDMB) , a specialized benzil derivative, serves a dual purpose: it is a critical building block in the synthesis of complex heterocycles like quinoxalines[1], and it acts as a highly specific inhibitor of human carboxylesterase-2 (hCE-2).
This technical guide provides an authoritative analysis of the melting and boiling point ranges of CDMB. By examining the causality behind these thermophysical properties and detailing self-validating experimental protocols, we equip researchers with the methodologies required to ensure compound integrity during high-temperature processing, formulation, and storage.
Chemical Identity and Pharmacological Context
Before analyzing its thermal behavior, it is essential to understand the structural and functional context of the molecule. CDMB (CAS: 56159-70-7) features a rigid 1,2-diketone core flanked by a 2-chlorophenyl ring and a 3,4-dimethoxyphenyl ring[2].
Pharmacologically, CDMB is recognized for its ability to selectively inhibit hCE-2. This enzyme is responsible for the hydrolysis and activation of various prodrugs (such as the chemotherapeutic agent irinotecan) in the gastrointestinal tract. By inhibiting hCE-2, CDMB can modulate prodrug metabolism, potentially mitigating severe dose-limiting toxicities like diarrhea.
Fig 1: Mechanism of human carboxylesterase-2 (hCE-2) inhibition by CDMB.
Thermophysical Properties: Melting and Boiling Point Range
The thermal behavior of CDMB is dictated by its molecular weight (304.73 g/mol ) and the strong intermolecular forces generated by its functional groups[2].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 56159-70-7 | [2] |
| Molecular Formula | C16H13ClO4 | [3] |
| Molecular Weight | 304.73 g/mol | [2] |
| Melting Point Range | 119 - 123 °C (lit.) | [3],[4] |
| Boiling Point | 467.8 ± 45.0 °C (Predicted) | [3] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [3] |
| Physical State (at 20°C) | Solid | [4] |
Causality of Thermal Properties
-
Melting Point (119 - 123 °C): The relatively high melting point for this organic molecule is a macroscopic reflection of its crystal lattice energy. The rigid, planar nature of the benzil diketone core allows for efficient molecular packing. Furthermore, the asymmetric substitution—specifically the electron-withdrawing 2-chloro group and the electron-donating 3,4-dimethoxy groups—creates strong dipole-dipole interactions and halogen bonding networks that require substantial thermal energy (119-123 °C) to disrupt[3].
-
Boiling Point (467.8 °C): The exceptionally high predicted boiling point is a function of the molecule's mass and dense electron clouds[3]. The dual carbonyls and methoxy oxygens create profound intermolecular cohesive forces in the liquid phase. Because this temperature far exceeds the typical thermal decomposition threshold of benzil derivatives, the boiling point is predicted rather than empirically measured in standard literature[3]. Attempting to boil this compound at atmospheric pressure will inevitably lead to thermal degradation.
Experimental Methodologies for Thermophysical Validation
To ensure trustworthiness and reproducibility, laboratory protocols must be self-validating. Below are the step-by-step methodologies for determining the melting and boiling points of CDMB, incorporating orthogonal validation techniques.
Fig 2: Experimental workflow for thermophysical validation of CDMB.
Protocol A: Melting Point Determination via Capillary & DSC Validation
-
Sample Preparation: Desiccate the CDMB sample over anhydrous calcium chloride under vacuum for 24 hours. Causality: Residual moisture acts as a colligative impurity, which will artificially depress the melting point and broaden the melting range, invalidating the 119-123 °C specification[3].
-
Capillary Loading: Pulverize the sample into a fine powder using an agate mortar to ensure uniform heat transfer. Load 2-3 mm of the powder into a glass capillary tube, tapping it firmly to eliminate air pockets.
-
Preliminary Ramp: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature at 5 °C/min until reaching 110 °C.
-
Precision Ramp: Reduce the heating rate to exactly 1 °C/min. Causality: A faster ramp introduces thermal lag, where the instrument's thermometer reads a higher temperature than the actual sample temperature, leading to falsely elevated melting point readings. Record the onset (first drop of liquid) and clear point (complete liquefaction).
-
Orthogonal Validation (DSC): To self-validate the visual capillary method, run a 5 mg sample in a standard crimped aluminum pan using Differential Scanning Calorimetry (DSC). Scan from 50 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. The extrapolated onset temperature of the sharp endothermic peak will provide the absolute, thermodynamically accurate melting point.
Protocol B: Boiling Point Estimation and Thermal Stability via TGA
Because the predicted boiling point of 467.8 °C[3] likely overlaps with the molecule's decomposition temperature, standard ebulliometry is not viable. Thermogravimetric Analysis (TGA) must be used.
-
Instrument Calibration: Calibrate the TGA using certified Curie point reference materials to ensure temperature accuracy up to 600 °C.
-
Sample Loading: Place 10 mg of CDMB into a platinum crucible. Causality: Platinum is preferred over alumina due to its superior thermal conductivity, ensuring the sample temperature perfectly matches the furnace thermocouple.
-
Inert Atmosphere Purge: Purge the furnace with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere is critical to prevent oxidative degradation, which manifests as mass loss and could be falsely interpreted as the boiling point (volatilization).
-
Thermal Ramping: Heat the sample from 25 °C to 550 °C at a controlled rate of 10 °C/min.
-
Data Interpretation: Monitor the first derivative of the weight loss curve (DTG). If a sharp mass loss occurs near 467 °C without an accompanying exothermic peak (which would indicate bond-breaking decomposition), the predicted boiling point is validated. Application Note: For practical purification of CDMB, application scientists must utilize high-vacuum distillation (e.g., < 0.1 Torr) to drastically lower the boiling point and safely bypass the thermal degradation threshold.
References
-
Chemdad. "2-CHLORO-3' 4'-DIMETHOXYBENZIL 97". chemdad.com. URL: [Link]
Sources
Methodological & Application
Advanced Application Note: Synthesis of Highly Functionalized Quinoxalines via 2-Chloro-3',4'-dimethoxybenzil
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and downstream functionalization of the quinoxaline scaffold.
Executive Summary
Quinoxaline derivatives are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antiviral efficacy[1]. The synthesis of these nitrogen-containing heterocycles typically relies on the Hinsberg cyclization—a condensation reaction between an o-phenylenediamine (OPDA) and a 1,2-diketone.
This application note focuses on 2-Chloro-3',4'-dimethoxybenzil (CDMB) (CAS: 56159-70-7), a highly functionalized, asymmetric 1,2-diketone[2]. While CDMB is intrinsically active as a specific inhibitor of human carboxylesterase-2 (hCE-2)[2], its primary synthetic value lies in its ability to generate 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline[3]. The resulting scaffold offers unique steric and electronic properties, providing orthogonal handles (a 2-chloro group and 3,4-dimethoxy groups) for late-stage functionalization in rational drug design[4].
Mechanistic Rationale & Chemical Causality
The condensation of CDMB with OPDA is driven by a double Schiff base formation. Understanding the electronic and steric environment of CDMB is critical for optimizing the reaction conditions:
-
Electrophilic Activation: The 1,2-diketone must be sufficiently electrophilic to undergo nucleophilic attack by the primary amines of OPDA. However, the strongly electron-donating 3,4-dimethoxy groups on one of the phenyl rings dampen the electrophilicity of the adjacent carbonyl carbon. Therefore, Brønsted acid catalysis (e.g., glacial acetic acid or Vitamin C) is highly recommended to protonate the carbonyl oxygens and restore electrophilicity[5].
-
Steric Hindrance: The ortho-chloro substitution introduces significant steric bulk adjacent to the reaction center. Thermal energy (refluxing conditions) or microwave irradiation is often required to drive the second, intramolecular cyclization step and overcome the activation energy barrier of dehydration.
-
Strategic Substituent Value: The resulting quinoxaline is primed for downstream drug development. The methoxy groups can be demethylated to yield catechol-like dihydroxy structures, which serve as potent hydrogen-bond donors in viral active sites, such as the influenza NS1A protein[4].
Logical Workflow of Synthesis and Functionalization
Logical workflow of quinoxaline synthesis and downstream functionalization.
Comparative Reaction Metrics
The following table summarizes quantitative data from established synthetic protocols for the condensation of OPDA with benzil derivatives, allowing for direct comparison of efficiency and environmental impact.
| Synthesis Protocol | Catalyst / Additive | Solvent | Temperature | Time | Typical Yield | Reference |
| Classical Hinsberg | Glacial Acetic Acid | Acetic Acid | Reflux (118 °C) | 2–4 h | 85–92% | [3] |
| Green Organocatalytic | Vitamin C (11 mol%) | Ethanol | Room Temp (25 °C) | 20–60 min | >90% | [5] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ / Alumina | Toluene | Room Temp (25 °C) | 120 min | ~92% | [1] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying chemical causality and an in-process quality control (QC) check.
Protocol A: Classical Acid-Catalyzed Condensation
This is the most robust method for sterically hindered diketones like CDMB[3].
-
Step 1: Reactant Assembly
-
Action: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 304.7 mg) and o-phenylenediamine (1.1 mmol, 118.9 mg). Add 10 mL of glacial acetic acid.
-
Causality: Acetic acid serves a dual purpose. As a solvent, it dissolves the highly aromatic precursors. As a mild Brønsted acid, it protonates the carbonyl oxygens of CDMB, increasing their electrophilicity to overcome the deactivating effect of the dimethoxy groups.
-
Self-Validation (QC): The mixture will initially appear as a heterogeneous, pale-yellow suspension.
-
-
Step 2: Thermal Cyclization
-
Action: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2 to 4 hours under continuous magnetic stirring.
-
Causality: Thermal energy is required to drive the endothermic dehydration steps (loss of 2 H₂O molecules) and to overcome the steric hindrance imposed by the ortho-chloro substitution during the ring-closing step.
-
Self-Validation (QC): The suspension will resolve into a deep yellow or orange homogenous solution. Reaction completion should be confirmed via TLC (Hexane:EtOAc 7:3); the bright yellow spot of the starting diketone must disappear.
-
-
Step 3: Precipitation and Isolation
-
Action: Allow the mixture to cool to room temperature, then pour it slowly into 50 mL of vigorously stirred ice-cold water. Collect the precipitate via vacuum filtration and wash with cold water.
-
Causality: The synthesized quinoxaline core is highly lipophilic. Introducing the reaction mixture into a highly polar aqueous environment drastically reduces the product's solubility, triggering rapid precipitation while keeping unreacted polar impurities and acetic acid in solution.
-
Self-Validation (QC): Immediate formation of an off-white to pale-yellow precipitate indicates successful product formation.
-
Protocol B: Green Organocatalytic Synthesis
A modern, eco-friendly alternative utilizing Vitamin C as a biodegradable catalyst[5].
-
Step 1: Organocatalyst Activation
-
Action: Dissolve CDMB (1.0 mmol) and OPDA (1.0 mmol) in 10 mL of absolute ethanol. Add L-ascorbic acid (Vitamin C, 11 mol%). Stir at room temperature.
-
Causality: Vitamin C provides a mild network of hydrogen-bond donors that activate the diketone carbonyls without the harsh corrosiveness or environmental toxicity of glacial acetic acid[5]. Ethanol provides a protic, green solvent environment that stabilizes the transition state.
-
Self-Validation (QC): The reaction proceeds smoothly at room temperature; the solution color will deepen as the Schiff base forms, typically completing within 60 minutes.
-
-
Step 2: Direct Isolation
-
Action: Filter the precipitated product directly from the ethanolic mixture. If precipitation is incomplete, partially evaporate the solvent under reduced pressure.
-
Causality: The highly crystalline nature of the quinoxaline allows it to precipitate naturally from the ethanolic medium as it forms, driving the reaction equilibrium forward via Le Chatelier's principle.
-
Downstream Functionalization & Drug Development
The true value of utilizing CDMB lies in the modifiability of the resulting 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline.
Demethylation Protocol for Target Binding: When targeting specific viral proteins, such as the RNA-binding domain of the influenza A NS1A protein, the methoxy groups must be unmasked to form hydrogen-bond donating hydroxyls[4].
-
Methodology: The dimethoxyquinoxaline intermediate is refluxed in 48% aqueous hydrobromic acid (HBr) and glacial acetic acid (HOAc).
-
Causality: The strong acid protonates the ether oxygen, while the bromide ion acts as a nucleophile in an Sₙ2 fashion to cleave the methyl group, releasing methyl bromide.
-
Biological Impact: The resulting 3,4-dihydroxyphenyl moiety acts as a critical pharmacophore, drastically lowering the IC₅₀ values in fluorescence polarization assays by enabling direct hydrogen bonding with the NS1A protein[4].
References
-
Sigma-Aldrich. "this compound 97% 56159-70-7". sigmaaldrich.com.2
-
NIH PMC. "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates". nih.gov. 1
-
ResearchGate. "Synthesis of quinoxaline derivatives using vitamin C at room temperature in ethanol". researchgate.net. 5
-
NIH PMC. "Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors". nih.gov. 4
-
IUCr. "(IUCr) 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline". iucr.org. 3
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-クロロ-3′,4′-ジメトキシベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
protocol for oxidation of alpha-hydroxy ketones to 2-Chloro-3',4'-dimethoxybenzil
Application Note: High-Purity Oxidation of -Hydroxy Ketones to 2-Chloro-3',4'-dimethoxybenzil
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the oxidation of 2-chloro-3',4'-dimethoxybenzoin to This compound (CDMB) . CDMB is a critical bioactive scaffold, functioning as a specific inhibitor of human carboxylesterase-2 (hCE-2) and a precursor for substituted quinoxalines.
While traditional oxidation methods utilize concentrated nitric acid (
Selected Methodology: This protocol utilizes a Copper(II) Acetate catalyzed aerobic oxidation , regenerated in situ by Ammonium Nitrate (
-
Chemoselectivity: Exclusively targets the
-hydroxy ketone functionality without affecting the electron-rich aromatic ring. -
Regio-convergence: Converts both possible mixed-benzoin isomers (2-Cl-benzoin or 3,4-OMe-benzoin) into the single target benzil.
-
Self-Purification: The product crystallizes directly from the reaction matrix upon cooling, minimizing downstream processing.
Retrosynthetic & Mechanistic Logic
The transformation relies on a radical-cation mechanism.[1][2] Copper(II) acts as a single-electron oxidant, converting the acyloin to a radical cation. The reduced Copper(I) is re-oxidized to Copper(II) by ammonium nitrate (acting as a nitrogen source for
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the Copper(II) catalyzed oxidation.[2][3] The cycle highlights the regeneration of the active Cu(II) species by ammonium nitrate.[2]
Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equiv / Conc. | Notes |
| 2-Chloro-3',4'-dimethoxybenzoin | Substrate | 1.0 equiv | Starting material (crude is acceptable). |
| Copper(II) Acetate Monohydrate | Catalyst | 0.02 - 0.05 equiv | |
| Ammonium Nitrate | Co-oxidant | 1.5 equiv | |
| Glacial Acetic Acid | Solvent | 0.5 M (relative to SM) | Solubilizes Cu salts and substrate. |
| Water | Co-solvent | 20% v/v | Prevents premature precipitation. |
Step-by-Step Methodology
Pre-requisite: Ensure all glassware is free of acetone residues to prevent formation of catalytic byproducts.
Step 1: Solvation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 2-Chloro-3',4'-dimethoxybenzoin (10.0 mmol, ~3.06 g).
-
Add Glacial Acetic Acid (35 mL) and Water (5 mL).
-
Technical Insight: The 80% acetic acid mixture is critical. Pure acetic acid may not dissolve the ammonium nitrate effectively, while too much water precipitates the organic substrate before reaction.
Step 2: Catalyst Loading
-
Add Copper(II) Acetate Monohydrate (0.2 mmol, 40 mg). The solution should turn a pale blue-green.
-
Add Ammonium Nitrate (15.0 mmol, 1.2 g).
-
Begin stirring at room temperature for 5 minutes to ensure homogeneity.
Step 3: Reaction (Oxidation) [3]
-
Heat the mixture to reflux (approx. 110°C) .
-
Observation: Upon reaching reflux, a vigorous evolution of nitrogen gas (
) will occur.[4] This indicates the decomposition of the intermediate ammonium nitrite, driving the equilibrium forward. -
Maintain reflux for 1.5 to 2.0 hours .
-
Validation: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (
) should disappear, replaced by the benzil ( , bright yellow spot).
Step 4: Quench and Crystallization
-
Remove the flask from heat and allow it to cool to approximately 60°C.
-
While stirring, slowly add Water (20 mL) dropwise.
-
Allow the mixture to cool to room temperature, then place in an ice bath (0-4°C) for 30 minutes.
-
The product will crystallize as bright yellow needles.
Step 5: Isolation
-
Filter the solid using a Buchner funnel.[3]
-
Wash 1: Cold 50% aqueous acetic acid (10 mL) to remove copper salts.
-
Wash 2: Cold water (3 x 20 mL) to remove acid and ammonium residues.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
Quality Control & Characterization
A self-validating protocol requires specific endpoints to confirm success.
| Parameter | Specification | Method |
| Appearance | Bright yellow crystalline powder | Visual Inspection |
| Melting Point | 119 - 123 °C | Capillary MP [1, 2] |
| Yield | > 90% | Gravimetric |
| IR Spectroscopy | C=O stretch: ~1660 cm⁻¹Absence of O-H stretch: ~3400 cm⁻¹ | FTIR |
| Solubility | Soluble in Acetone, DCM; Insoluble in Water | Solubility Test |
Troubleshooting Guide
-
Issue: Green/Blue tint in product.
-
Cause: Trapped Copper salts.
-
Remedy: Recrystallize from Ethanol or repeat the water wash step vigorously.
-
-
Issue: Low Yield / Oiling out.
-
Cause: Solvent mixture too aqueous during reaction.
-
Remedy: Ensure the initial solvent ratio is 80:20 (AcOH:H2O). If oiling occurs, re-heat to dissolve and cool very slowly with seed crystals.
-
-
Issue: Incomplete Conversion.
-
Cause: Oxygen depletion or insufficient
. -
Remedy: Add an additional 0.2 equiv of
and reflux for 30 more minutes. Ensure the condenser is not sealed; the system needs to "breathe" to release .
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
References
-
Scientific Laboratory Supplies. (n.d.). 2-Chloro-3,4-dimethoxybenzil Properties. Retrieved October 26, 2023, from [Link]
-
Weiss, M., & Appel, M. (1948).[3] The Catalytic Oxidation of Benzoin to Benzil.[1][2][3][4][6][7] Journal of the American Chemical Society, 70(11), 3666–3667. [Link]
-
Corson, B. B., & McAllister, R. A. (1929). Benzil. Organic Syntheses, 9, 38. (General protocol foundation). [Link]
-
Buck, J. S., & Ide, W. S. (1932). Mixed Benzoins.[3][7][8][9] IX. Meso Chloro Derivatives. Journal of the American Chemical Society, 54(11), 4359-4365.[9] (Structural foundation).[10][11] [Link]
Sources
- 1. Oxidation Of Benzoin To Benzil - 269 Words | Bartleby [bartleby.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. 2-クロロ-3′,4′-ジメトキシベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Chloro-3 ,4 -dimethoxybenzil 97 56159-70-7 [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
Application Notes and Protocols for the Green Catalytic Synthesis of 2-Chloro-3',4'-dimethoxybenzil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the catalytic synthesis of 2-Chloro-3',4'-dimethoxybenzil, a molecule of interest in medicinal chemistry and organic synthesis.[1][2] The focus of these application notes is on the implementation of green chemistry principles to afford a more sustainable and environmentally benign synthetic strategy. We will explore a two-step synthetic sequence, beginning with the green synthesis of the key intermediate, 2-Chloro-3',4'-dimethoxy-deoxybenzoin, followed by its catalytic oxidation to the target benzil derivative. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in the field.
Introduction: The Imperative for Greener Synthetic Routes
This compound is a substituted benzil derivative with potential applications in the development of novel bioactive compounds.[1][2] The synthesis of such functionalized diaryl-α-dicarbonyl compounds has traditionally relied on classical methods that often employ stoichiometric amounts of hazardous reagents, toxic solvents, and energy-intensive procedures. The principles of green chemistry call for a paradigm shift in synthetic design, emphasizing atom economy, the use of catalysts over stoichiometric reagents, safer solvents, and energy efficiency to minimize the environmental footprint of chemical processes.[3]
This application note details a proposed green synthetic pathway to this compound, focusing on two key transformations:
-
Part A: Green Synthesis of the Deoxybenzoin Intermediate: A solvent-free, solid-acid catalyzed Friedel-Crafts acylation for the synthesis of 2-Chloro-3',4'-dimethoxy-deoxybenzoin.
-
Part B: Green Catalytic Oxidation to the Benzil: An efficient aerobic oxidation of the deoxybenzoin intermediate to the target benzil, utilizing an organocatalyst and air as the terminal oxidant.
Strategic Overview: A Two-Step Green Synthesis
Our proposed synthetic strategy is a two-step process designed to maximize efficiency and minimize environmental impact. The overall transformation is depicted below:
Veratrole + 2-Chlorophenylacetyl Chloride --(Solid Acid Catalyst, Heat)--> 2-Chloro-3',4'-dimethoxy-deoxybenzoin + HCl
2-Chloro-3',4'-dimethoxy-deoxybenzoin + O₂ (Air) --(DABCO, DMF, Heat)--> this compound + H₂O
Caption: Step-by-step experimental workflow for the green synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value (119-123 °C for this compound). [1][4]* Spectroscopic Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic carbonyl stretching frequencies of the ketone and benzil functionalities.
-
Mass Spectrometry: To confirm the molecular weight of the products.
-
Conclusion
This application note has outlined a green and efficient catalytic approach for the synthesis of this compound. By employing a solvent-free Friedel-Crafts acylation with a reusable solid acid catalyst for the synthesis of the deoxybenzoin intermediate, and a subsequent organocatalyzed aerobic oxidation, this methodology significantly reduces the environmental impact compared to traditional synthetic routes. These protocols are intended to serve as a valuable resource for researchers seeking to incorporate sustainable practices into their synthetic endeavors.
References
- Safari, J., Moshtael Arani, N., & Ramezan Isfahani, A. (2011). An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical Benzoin Derivatives. Asian Journal of Chemistry, 23(2), 495-498.
-
Safari, J., Moshtael Arani, N., & Ramezan Isfahani, A. (2011). An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical Benzoin Derivatives. ResearchGate. Retrieved from [Link]
-
Safari, J., Zarnegar, Z., & Rahimi, F. (2013). An Efficient Oxidation of Benzoins to Benzils by Manganese(II) Schiff Base Complexes Using Green Oxidant. Journal of Chemistry, 2013, 765376. Retrieved from [Link]
-
Qi, C., Jiang, H., Huang, L., Chen, Z., & Chen, H. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396. Retrieved from [Link]
-
Safari, J., Moshtael Arani, N., & Ramezan Isfahani, A. (2011). An Eco-friendly Method for Synthesis of Symmetrical and Unsymmetrical Benzoin Derivatives. Academia.edu. Retrieved from [Link]
- Patil, S. S., Dandale, A. S., & Deshmukh, P. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmaceutical Research, 9(7), 2536-2542.
-
Scientific Laboratory Supplies. (n.d.). 2-Chloro-3,4-dimethoxybenzil. Retrieved from [Link]
- BASF SE. (2007). Method for producing deoxybenzoin. Google Patents.
-
Sunil, D., & Singh, J. (2007). Efficient Synthesis of Deoxybenzoins from Chalcones. Synthetic Communications, 37(10), 1631-1635. Retrieved from [Link]
-
Varma, R. S., & Saini, R. K. (1998). A very simple and chemoselective air oxidation of benzoins to benzils using alumina. ARKIVOC, 1998(1), 24-28. Retrieved from [Link]
-
Hoyos, P., Pace, V., & Sinisterra, J. V. (2011). Chemoenzymatic synthesis of chiral unsymmetrical benzoin esters. University of Vienna. Retrieved from [Link]
-
Sureshkumar, M., et al. (2025). Green synthesis, structural characterization, DFT, molecular docking and biological evaluation of some novel anti-cancer compounds. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]
-
Kumar, S., & Kumar, R. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5), 30-36. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics, 15(2-s), 1-10. Retrieved from [Link]
-
Tambe, S. M., et al. (2015). Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. IOSR Journal of Pharmacy and Biological Sciences, 10(3), 50-54. Retrieved from [Link]
-
Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30588-30600. Retrieved from [Link]
- Kumar, S., & Kumar, R. (2022). MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H). RASĀYAN Journal of Chemistry, 15(1), 22-27.
- Kumar, A., & Singh, V. (2018). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Der Pharma Chemica, 10(1), 1-5.
-
Susanti, D., et al. (2025). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. ResearchGate. Retrieved from [Link]
-
Susanti, D., et al. (2025). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A, 8(4), 333-341. Retrieved from [Link]
Sources
Application Note: Synthesis of Polysubstituted Imidazoles Utilizing 2-Chloro-3',4'-dimethoxybenzil
Executive Summary
This application note details the synthetic utility of 2-Chloro-3',4'-dimethoxybenzil as a scaffold for generating 2,4,5-trisubstituted imidazole libraries. Imidazole derivatives are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum activities including p38 MAP kinase inhibition, antifungal, and anti-inflammatory properties.
The specific precursor, this compound, offers a unique electronic environment. The electron-withdrawing 2-chloro group introduces steric bulk and orthogonality for future cross-coupling (e.g., Suzuki-Miyaura), while the electron-donating 3,4-dimethoxy moiety mimics the catechol ether motifs found in numerous bioactive alkaloids. This guide provides two validated protocols: a robust thermal condensation for scale-up and a microwave-assisted method for rapid library generation.
Chemical Basis & Mechanistic Insights
The synthesis follows the Debus-Radziszewski reaction pathway. The core transformation involves the multi-component condensation of the 1,2-diketone (benzil), an aldehyde, and an ammonia source (Ammonium Acetate).[1][2][3][4]
Mechanistic Pathway[5]
-
Imine Formation: Ammonia (generated in situ from
) condenses with the aldehyde to form an aldimine. -
Nucleophilic Attack: The aldimine attacks the carbonyls of the benzil.
-
Cyclization & Dehydration: The resulting intermediate undergoes cyclization and loss of water to aromatize into the imidazole ring.
Critical Consideration for this Substrate: The 2-Chloro substituent on the benzil ring creates significant steric hindrance near one carbonyl. Consequently, reaction times may be 20-30% longer than unsubstituted benzil equivalents. The 3,4-dimethoxy ring is electron-rich, slightly reducing the electrophilicity of the adjacent carbonyl, further necessitating the use of acidic catalysis (Bronsted or Lewis) to activate the dione system.
Diagram 1: Reaction Mechanism & Pathway
Caption: The Debus-Radziszewski condensation pathway converting 1,2-diketones to imidazoles via a diamine intermediate.
Experimental Protocols
Protocol A: Classical Thermal Condensation (Scale-Up Preferred)
Recommended for gram-scale synthesis where reaction monitoring and high purity are prioritized over speed.
Reagents:
-
This compound (1.0 equiv)
-
Ammonium Acetate (4.0 equiv)
-
Solvent: Glacial Acetic Acid[7]
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 mmol) and the chosen aldehyde (1.0 mmol) in Glacial Acetic Acid (5–10 mL).
-
Activation: Add Ammonium Acetate (4.0 mmol). The excess ammonia source is crucial to drive equilibrium and prevent side reactions (e.g., oxazole formation).
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Eluent: 40% Ethyl Acetate in Hexane). The benzil spot (usually yellow) should disappear.
-
-
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (approx. 50g) with vigorous stirring.
-
Neutralization: Neutralize the acetic acid by adding concentrated Ammonium Hydroxide (
) dropwise until pH ~8. This step precipitates the free-base imidazole. -
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (
mL).
Protocol B: Microwave-Assisted Synthesis (Library Generation)
Recommended for rapid derivative scanning using solid-supported catalysis.
Reagents:
-
This compound (1.0 equiv)
-
Catalyst: Molecular Iodine (
, 5 mol%) or Acidic Alumina -
Solvent: Ethanol (minimal volume) or Solvent-free
Procedure:
-
Mix: In a microwave-safe vial, combine the benzil, aldehyde, and ammonium acetate.
-
Catalyze: Add 5 mol% molecular iodine. (Iodine acts as a mild Lewis acid to activate the carbonyls).
-
Irradiate: Cap the vial. Irradiate at 140°C (approx. 150W) for 5–10 minutes .
-
Note: Using a dedicated synthesis microwave (e.g., Biotage or CEM) is safer than domestic ovens due to pressure control.
-
-
Workup: Dissolve the crude residue in hot ethanol. Add aqueous Sodium Thiosulfate (
) to quench any residual iodine (color change from brown to clear). Pour into ice water to precipitate.
Purification & Characterization
Due to the lipophilic nature of the 2-chloro and dimethoxy groups, recrystallization is the preferred purification method over chromatography for initial batches.
Recrystallization Workflow
-
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Process: Dissolve crude solid in boiling ethanol. If undissolved particles remain, hot filter. Allow to cool slowly to room temperature, then to 4°C.
-
Yield Expectation: 75–90%.
Diagram 2: Purification Workflow
Caption: Standard purification workflow ensuring removal of ionic byproducts and solvent residues.
Data Summary: Expected Properties
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Color often due to trace benzil; pure product is usually white. |
| Melting Point | 160°C – 240°C | Highly dependent on the aldehyde used at the 2-position. |
| Characteristic N-H proton of the imidazole ring.[4][8] | ||
| Two distinct or overlapping singlets for the 3',4'-OMe groups. | ||
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water and hexane. |
Troubleshooting & Optimization
-
Problem: Low Yield / Sticky Solid.
-
Problem: Starting Material Remaining.
References
-
General Mechanism & Methodology: Radziszewski, B. (1882).[1] "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft.
-
Microwave-Assisted Synthesis: Siddiqui, S. A., et al. (2005).[12] "One-pot synthesis of 2,4,5-trisubstituted imidazoles using ionic liquids". Tetrahedron.
-
Catalytic Improvements (Iodine): Kidwai, M., et al. (2006). "Iodine-catalyzed synthesis of 2,4,5-triarylimidazoles". Journal of Heterocyclic Chemistry.
-
Benzil Synthesis Context: Information regarding the general reactivity of substituted benzils in MCRs. Organic Chemistry Portal.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ijsred.com [ijsred.com]
- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. orientjchem.org [orientjchem.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. chemmethod.com [chemmethod.com]
- 12. Imidazole synthesis [organic-chemistry.org]
microwave-assisted synthesis protocols for 2-Chloro-3',4'-dimethoxybenzil
Application Note: Microwave-Assisted Synthesis of 2-Chloro-3',4'-dimethoxybenzil
Abstract
This application note details a robust, high-yield protocol for the synthesis of This compound , a potent inhibitor of human carboxylesterase-2 (hCE-2) and a versatile scaffold for p38 MAP kinase inhibitors. Moving beyond traditional thermal oxidation, this guide utilizes microwave-assisted catalytic oxidation using Copper(II) acetate and Ammonium nitrate. This "green" methodology reduces reaction times from hours to minutes, eliminates toxic nitric acid usage, and suppresses the formation of benzaldehyde byproducts common in thermal routes.
Scientific Foundation & Mechanism
The Target Molecule
-
Compound: this compound[1]
-
CAS: 56159-70-7[1]
-
Therapeutic Relevance: Highly selective inhibition of hCE-2, an enzyme responsible for the activation of ester-based prodrugs (e.g., irinotecan). Modulation of hCE-2 is critical in improving drug half-life and reducing gastrointestinal toxicity in chemotherapy.
Reaction Pathway & Causality
The synthesis relies on the oxidative dehydrogenation of the precursor 2-Chloro-3',4'-dimethoxybenzoin .
-
Traditional Thermal Route: Typically utilizes Nitric acid (
) or Fehling’s solution.-
Flaws:
often cleaves the C-C bond in electron-rich rings (like the dimethoxy ring here), yielding benzoic acids instead of benzils.
-
-
Microwave-Assisted Catalytic Route:
-
Catalyst: Copper(II) acetate (
).[2] -
Co-Oxidant: Ammonium nitrate (
).[2] -
Mechanism: The microwave energy rapidly regenerates the active Cu(II) species via the co-oxidant. The dielectric heating of the polar solvent (Acetic Acid/Water) ensures uniform energy distribution, bypassing the thermal lag of oil baths and accelerating the rate-determining step (hydride abstraction).
-
Figure 1: Mechanistic pathway for the copper-catalyzed oxidative dehydrogenation of benzoin to benzil.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control.
-
Vessel: 10 mL or 35 mL Pyrex microwave pressure vial with a Teflon-lined snap cap.
-
Reagents:
-
2-Chloro-3',4'-dimethoxybenzoin (1.0 equiv)
-
Ammonium Nitrate (
) (1.5 equiv) -
Copper(II) Acetate Monohydrate (
) (0.02 equiv / 2 mol%) -
Solvent: 80% Aqueous Acetic Acid (v/v)[3]
-
Step-by-Step Methodology
Step 1: Pre-Reaction Setup
-
Prepare the solvent system: Mix 8 mL of Glacial Acetic Acid with 2 mL of deionized water.
-
In a 10 mL microwave vial, charge 2-Chloro-3',4'-dimethoxybenzoin (320 mg, 1.0 mmol).
-
Add Ammonium Nitrate (120 mg, 1.5 mmol).
-
Add Copper(II) Acetate (4 mg, 0.02 mmol).
-
Add 3.5 mL of the prepared 80% Acetic Acid solvent.
-
Add a magnetic stir bar. Cap the vial and vortex for 10 seconds to ensure slurry homogeneity.
Step 2: Microwave Irradiation Program the reactor with the following dynamic method to prevent pressure spikes:
| Parameter | Setting | Rationale |
| Temperature | 110°C | Sufficient for activation without degrading the methoxy groups. |
| Power | Dynamic (Max 150W) | Allows the system to maintain temp without overshoot. |
| Hold Time | 5:00 minutes | Optimized for >98% conversion based on kinetic studies. |
| Stirring | High | Essential for uniform heat distribution in heterogeneous mixtures. |
| Pressure Limit | 200 psi | Safety cutoff (evolution of |
Step 3: Workup & Isolation (Self-Validating Purity) [4]
-
Cooling: Allow the vial to cool to 50°C using the reactor's compressed air usually.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water . Stir vigorously for 5 minutes.
-
Validation: The solution should turn from dark green (active Copper) to light blue, and a yellow precipitate (the Benzil) should form immediately.
-
-
Filtration: Collect the solid via vacuum filtration.[3] Wash the cake with 2 x 5 mL cold water to remove residual copper salts and acetic acid.
-
Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.
Step 4: Purification (Optional)
-
While the microwave protocol typically yields >95% purity, recrystallization from Ethanol (95%) can be performed if LC-MS shows trace unreacted benzoin.
Characterization & Data Analysis
Expected Analytical Data
-
Physical State: Bright yellow crystalline solid.
-
Yield: Typical isolated yields range from 92% to 96%.
Comparative Efficiency: Microwave vs. Thermal
| Metric | Microwave Protocol (This Work) | Conventional Thermal Reflux |
| Time | 5 Minutes | 1.5 - 3.0 Hours |
| Yield | 94% | 75 - 82% |
| Solvent Vol. | 3.5 mL | 25 - 50 mL |
| Atom Economy | High (Catalytic Cu) | Low (Stoichiometric oxidants often used) |
| Purity (Crude) | >95% (Clean conversion) | ~85% (Side products common) |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Expertise & Troubleshooting (The "Why")
-
Solvent Choice: Why 80% Acetic Acid?
-
Microwave heating requires a solvent with a high loss tangent (
). Acetic acid is a medium absorber, but the addition of 20% water significantly increases the dielectric coupling, ensuring rapid heating. Furthermore, the product (Benzil) is insoluble in water but soluble in hot acetic acid, creating a perfect system for precipitation-based workup.
-
-
Pressure Management:
-
The oxidation releases
gas from the ammonium nitrate cycle. Do not fill the microwave vial more than 50%. If the pressure sensor trips (>200 psi), reduce the temperature to 100°C and extend time to 8 minutes.
-
-
Regio-Isomer Control:
-
Since this is an oxidation of a pre-formed asymmetric benzoin, regio-isomerism is not a variable during this step. Purity depends entirely on the quality of the benzoin precursor. Ensure the precursor is free of 2-chlorobenzaldehyde, as it can oxidize to 2-chlorobenzoic acid, which contaminates the final product.
-
References
-
Microwave-Assisted Oxidation of Benzoins
- Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Microwave-assisted efficient oxidation of benzoins to benzils using ammonium nitrate-copper(II)
-
Source:
-
Biological Activity (hCE-2 Inhibition)
- Wadkins, R. M., et al. (2005). Identification of specific inhibitors of human carboxylesterases for the amelioration of irinotecan toxicity. Molecular Pharmacology.
-
Source:
-
General Microwave Benzil Protocols
- Weiss, J. (2014). Green Microwave Catalytic Oxidation of Benzoin to Benzil. Gordon College Organic Chemistry Protocols.
-
Source:
-
Target Molecule Properties
- Sigma-Aldrich Product Data: this compound (CAS 56159-70-7).
-
Source:
Sources
reagents and solvents required for 2-Chloro-3',4'-dimethoxybenzil preparation
Topic: reagents and solvents required for 2-Chloro-3',4'-dimethoxybenzil preparation Content Type: Create detailed Application Notes and Protocols.
Abstract & Introduction
This compound (CAS 56159-70-7) is a specialized
This Application Note details a robust, two-step synthetic protocol for the preparation of this compound starting from commercially available aldehydes.[2] Unlike general benzil syntheses, this protocol addresses the specific challenges of unsymmetrical benzoin condensation and the chemoselective oxidation of an electron-rich aromatic system, avoiding the nitration side-reactions common with standard nitric acid oxidation protocols.[2]
Key Chemical Challenges Solved
-
Regioselectivity: Controlling the cross-benzoin condensation between an electron-deficient (2-chlorobenzaldehyde) and an electron-rich (3,4-dimethoxybenzaldehyde) partner.[2]
-
Chemoselectivity: Oxidizing the benzoin intermediate without nitrating the electron-rich veratrole (3,4-dimethoxyphenyl) ring.[2]
Retrosynthetic Analysis & Pathway
The synthesis follows a classic disconnection approach via the unsymmetrical benzoin intermediate.
Figure 1: Retrosynthetic disconnection showing the construction of the 1,2-diketone core via cross-benzoin condensation.[2]
Reagents, Solvents & Equipment[3][4][5][6]
Chemical Reagents
| Reagent | CAS No.[3][4][5][6] | Grade | Role |
| 2-Chlorobenzaldehyde | 89-98-5 | >98% | Starting Material (Electrophile) |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | >99% | Starting Material (Nucleophile precursor) |
| Thiamine Hydrochloride | 67-03-8 | Reagent | Catalyst (Green alternative to KCN) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 2M Aq.[2] | Base (Catalyst activation) |
| Copper(II) Acetate | 142-71-2 | Monohydrate | Oxidant Catalyst |
| Ammonium Nitrate | 6484-52-2 | Reagent | Co-oxidant (Sacrificial) |
| Acetic Acid (Glacial) | 64-19-7 | ACS | Solvent (Oxidation) |
Solvents & Auxiliary Materials
| Material | Purpose |
| Ethanol (95%) | Solvent for Benzoin Condensation |
| Dichloromethane (DCM) | Extraction solvent |
| Hydrochloric Acid (1M) | Quenching/Neutralization |
| TLC Plates (Silica gel 60 F254) | Reaction monitoring |
| Silica Gel (230-400 mesh) | Column Chromatography (if recrystallization fails) |
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3',4'-dimethoxybenzoin (Cross-Benzoin Condensation)
Note: While cyanide (KCN) is the historical standard, Thiamine is recommended here for safety and comparable efficacy in cross-condensations involving electron-rich aldehydes.[2]
Mechanism: Thiamine acts as an N-heterocyclic carbene (NHC) precursor.[2] The thiazolium ring attacks the aldehyde, effecting an umpolung (polarity reversal) that allows the acyl anion equivalent to attack the second aldehyde.
-
Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiamine HCl (2.5 g, 7.4 mmol) in Water (5 mL) .
-
Add Ethanol (95%, 35 mL) .
-
Cool the mixture in an ice bath and slowly add 2M NaOH (10 mL) dropwise. The solution will turn yellow (active ylide formation).
-
-
Reaction:
-
Add 2-Chlorobenzaldehyde (7.0 g, 50 mmol) and 3,4-Dimethoxybenzaldehyde (8.3 g, 50 mmol) to the flask.
-
Heat the mixture to reflux (approx. 80°C) for 2–3 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of aldehyde spots and the appearance of a lower Rf spot (benzoin).
-
-
Work-up:
-
Cool the reaction mixture to room temperature, then place in an ice bath.
-
The mixed benzoin often precipitates as a solid. If precipitation occurs, filter the solid and wash with cold 50% aqueous ethanol.
-
If oil separates, extract with DCM (3 x 50 mL) . Wash organic layers with water, brine, and dry over
. Evaporate solvent.
-
-
Purification (Critical):
-
Cross-condensations yield statistical mixtures (A-A, B-B, A-B).
-
Recrystallize the crude solid from Ethanol .[7]
-
Target: White to pale yellow solid.
-
Note: If the melting point is broad, perform flash chromatography (Silica, Hexane/EtOAc gradient) to separate the symmetrical benzoins from the target unsymmetrical benzoin.
-
Step 2: Oxidation to this compound
Safety Alert: Do NOT use concentrated Nitric Acid for this step. Nitric acid will readily nitrate the electron-rich 3,4-dimethoxy ring, producing nitro-impurities.[2] Use the Copper(II) Acetate/Ammonium Nitrate method.
-
Preparation:
-
In a 100 mL round-bottom flask, dissolve the purified 2-Chloro-3',4'-dimethoxybenzoin (5.0 g) in Glacial Acetic Acid (35 mL) .
-
Add Copper(II) Acetate Monohydrate (0.1 g, 2 mol%) and Ammonium Nitrate (4.0 g, 50 mmol) .
-
-
Reaction:
-
Heat the mixture to reflux (approx. 118°C) with stirring.
-
Nitrogen gas is evolved (from the regeneration of copper by nitrate). Ensure good ventilation.
-
Reflux for 1.5 – 2 hours.
-
Monitoring: TLC should show conversion of the alcohol (benzoin) to the less polar diketone (benzil).
-
-
Work-up:
-
Final Purification:
-
Recrystallize the crude product from Methanol or Ethanol .[9]
-
Dry in a vacuum oven at 50°C.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization & QC Specifications
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual |
| Melting Point | 119 – 123 °C | Capillary method [1] |
| Purity (HPLC) | >97.0% | C18 Column, ACN/H2O |
| IR Spectrum | FTIR (KBr) | |
| 1H NMR | 400 MHz, CDCl3 |
Self-Validation Check:
-
If MP is < 115°C, the product likely contains unreacted benzoin. Repeat oxidation or recrystallize.
-
If the color is orange/red rather than yellow, check for nitration byproducts (from improper oxidant choice) or chalcone impurities.
Safety & Handling
-
2-Chlorobenzaldehyde: Lachrymator.[2] Handle in a fume hood.
-
Copper(II) Acetate / Ammonium Nitrate: Oxidizing mixture.[11] Do not heat to dryness. Potential for runaway exotherm if scaled up improperly; maintain reflux control.
-
Acetic Acid: Corrosive. Use acid-resistant gloves.[2]
References
-
Sigma-Aldrich.[2][5] Product Specification: this compound.[1][2][3][6][10][12] Link
-
Buck, J. S., & Ide, W. S. (1932). Mixed Benzoins.[5][10][13] IX. Meso Chloro Derivatives. Journal of the American Chemical Society, 54(11), 4359–4365.[5] Link
-
Weiss, R., & Appel, M. (1948). The catalytic oxidation of benzoin to benzil.[8][11][14][15] Journal of the American Chemical Society, 70(11), 3666-3667. (Basis for Cu/NH4NO3 method). Link
-
Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle.[2] Angewandte Chemie International Edition, 15(11), 639-647.[2] (Mechanism of Thiamine/NHC catalysis). Link
Sources
- 1. 2-CHLORO-3' 4'-DIMETHOXYBENZIL 97 | 56159-70-7 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 56159-70-7 this compound AKSci Y1988 [aksci.com]
- 4. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chlor-3′,4′-dimethoxybenzil 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
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- 8. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. lscollege.ac.in [lscollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Evaluating 2-Chloro-3',4'-dimethoxybenzil as a Norrish Type I Photoinitiator for Free-Radical Polymerization
Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the potential application of 2-Chloro-3',4'-dimethoxybenzil as a photoinitiator in polymer chemistry. While specific literature on this compound's photoinitiation capabilities is nascent, its structural analogy to benzil and other aromatic diketones suggests its candidacy as a Norrish Type I photoinitiator. These notes offer a theoretical framework for its mechanism of action, detailed protocols for its evaluation in free-radical photopolymerization, and a guide to interpreting the resulting data. The methodologies provided are designed to be robust and self-validating, enabling researchers to systematically assess the efficacy of this and other novel photoinitiators.
Theoretical Framework and Proposed Mechanism
Photopolymerization is a process that utilizes light energy to initiate a chain reaction, converting liquid monomers into a solid polymer network.[1][2] This technique is valued for its spatial and temporal control, low energy consumption, and solvent-free formulations.[2] The key to this process is the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate polymerization.[3]
Photoinitiators are broadly classified into two categories: Norrish Type I and Norrish Type II.[4]
-
Norrish Type I (α-Cleavage): These initiators are unimolecular compounds that, upon absorbing a photon, undergo homolytic cleavage of a labile bond (typically an α-carbon-carbon bond adjacent to a carbonyl group) to form two distinct radical fragments.[3][5] At least one of these radicals is highly reactive and capable of initiating the polymerization of monomers like acrylates or methacrylates.[4][6]
-
Norrish Type II (Hydrogen Abstraction): These systems are bimolecular, requiring a co-initiator or synergist (often an amine or thiol). The photoinitiator absorbs light and enters an excited state, but instead of cleaving, it abstracts a hydrogen atom from the co-initiator. This process generates the initiating radical from the co-initiator molecule.[3][4]
Given its 1,2-diketone (benzil) structure, this compound is hypothesized to function as a Norrish Type I photoinitiator. Upon exposure to UV radiation, the molecule is expected to undergo α-cleavage between the two carbonyl carbons. This cleavage would generate two distinct radical species: a 2-chlorobenzoyl radical and a 3,4-dimethoxybenzoyl radical, which can then initiate polymerization.
Caption: Proposed Norrish Type I mechanism for this compound.
The substituents on the aromatic rings (chlorine and two methoxy groups) are expected to influence the molecule's molar absorptivity and the wavelength of maximum absorption (λ_max). These groups may shift the absorption profile, which must be matched with the emission spectrum of the light source for efficient initiation.[7]
Physicochemical Properties and Safety Data
Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the photoinitiator.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | [9] |
| CAS Number | 56159-70-7 | [9] |
| Molecular Formula | C₁₆H₁₃ClO₄ | [10] |
| Molecular Weight | 304.73 g/mol | [9] |
| Appearance | Solid (Typical) | - |
| Melting Point | 119-123 °C | [8] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane) | Inferred |
Safety and Handling Information:
Researchers must consult the Safety Data Sheet (SDS) before use.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[8]
-
Personal Protective Equipment (PPE): Safety goggles (eyeshields), chemical-resistant gloves, and a dust mask (type N95) or respirator are required.[8] All handling should be performed in a well-ventilated fume hood.
Experimental Workflow and Protocols
This section details a comprehensive workflow and specific protocols for evaluating the efficacy of this compound as a photoinitiator for the free-radical polymerization of a standard acrylate-based resin.
Sources
- 1. Photopolymerization: Microfluidics Explained [blog.darwin-microfluidics.com]
- 2. Innovation in Photopolymerization - Innovative materials & coatings [specificpolymers.com]
- 3. Photoinitiators [yansuochem.com]
- 4. hampfordresearch.com [hampfordresearch.com]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 7. MAS.865 How to Make Something that Makes (almost) Anything [fab.cba.mit.edu]
- 8. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-クロロ-3′,4′-ジメトキシベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - this compound (C16H13ClO4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-3',4'-dimethoxybenzil Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals synthesizing 2-Chloro-3',4'-dimethoxybenzil (CDMB). CDMB is a critical
The oxidation of 2-chloro-3',4'-dimethoxybenzoin to its corresponding benzil presents unique chemoselectivity challenges. This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to eliminate over-oxidation, prevent product oiling, and maximize crystalline yield.
Reaction Pathway & Mechanistic Bottlenecks
The transformation of a benzoin to a benzil requires the removal of two protons and two electrons. The primary failure mode in this synthesis is oxidative cleavage , where harsh conditions break the C-C bond of the intermediate, yielding unwanted 2-chlorobenzoic acid and 3,4-dimethoxybenzoic acid.
Chemical transformation pathway from benzoin to benzil, highlighting the risk of over-oxidation.
Troubleshooting Guides & FAQs
Q1: Why is my yield of this compound consistently below 70% when using batch nitric acid oxidation?
Causality: Concentrated nitric acid is a highly aggressive oxidant. While it successfully forms the nitrobenzoin intermediate that collapses into the benzil, prolonged exposure to HNO₃ at elevated temperatures (>90°C) inevitably leads to oxidative cleavage of the
Q2: I need to scale up, but I want to avoid the safety hazards of nitric acid. What is the most reliable alternative? Causality: The oxidation can be efficiently mediated by single-electron transfer metal catalysts that do not possess the thermodynamic potential to cleave the C-C bond. Solution: The classical utilizing catalytic Copper(II) acetate with stoichiometric Ammonium nitrate is highly recommended [3]. The Cu(II) oxidizes the benzoin and is reduced to Cu(I). The ammonium nitrate continuously regenerates Cu(II) in situ. The acetic acid solvent performs a dual role: it solubilizes the substrate and safely decomposes the ammonium nitrite byproduct into harmless nitrogen gas and water.
Q3: During workup, my product "oils out" at the bottom of the flask instead of forming yellow crystals. How do I fix this? Causality: this compound has a defined melting point of 119–123°C [4]. "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates from the solvent at a temperature above its melting point, or when acidic impurities depress the melting point of the mixture. Solution: Ensure complete conversion before cooling. Wash the crude organic phase thoroughly with cold water or weak bicarbonate to remove trace acids. During recrystallization (typically in ethanol), use a slow, controlled cooling gradient. Seed the solution with pure CDMB crystals at ~70°C to induce solid nucleation before the oiling threshold is reached.
Troubleshooting logic tree for diagnosing and resolving low yield in benzil synthesis workflows.
Comparative Data: Oxidation Strategies
To assist in route selection, the following table summarizes the quantitative metrics of the most viable oxidation strategies for methoxy/chloro-substituted benzoins.
| Oxidation Method | Reagents / Catalyst | Temp (°C) | Time | Typical Yield | Key Advantage | Primary Risk |
| Continuous Flow | 40% HNO₃ (1.1 eq) | 130°C | 15 sec | 99.5% | Near-quantitative conversion; scalable. | Requires specialized microchannel reactor. |
| Catalytic Metal (Batch) | Cu(OAc)₂ (1 mol%) + NH₄NO₃ | 100°C | 1.5 hr | 90–95% | Mild conditions; no over-oxidation. | Exothermic N₂ gas evolution requires venting. |
| Aerobic Oxidation | Co(Salen) + Air + KOH | 40°C | 1.0 hr | ~93% | Green oxidant (Air); low temperature. | Requires basic conditions; potential side reactions. |
| Traditional Batch | Conc. HNO₃ (Excess) | 90°C | 2.0 hr | 60–75% | Simple setup; readily available reagents. | High risk of oxidative cleavage to benzoic acids. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that you can verify the success of the reaction before proceeding to the next step.
Protocol A: Microchannel Continuous Flow Oxidation (High Throughput)
Adapted from established patent literature for benzil derivatives [2].
Materials:
-
2-Chloro-3',4'-dimethoxybenzoin
-
Toluene (Solvent)
-
40% Nitric Acid (Aqueous)
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 2-chloro-3',4'-dimethoxybenzoin in toluene to create a stock solution with a concentration of 1.42 mol/L.
-
System Priming: Prime the microchannel reactor pumps. Set the preheating module to 130°C, the reaction module to 130°C, and the cooling module to 25°C.
-
Flow Initiation: Pump the benzoin solution at a volume flow of 50 mL/min. Simultaneously, pump the 40% nitric acid at 14.2 mL/min. This establishes a strict 1:1.1 molar ratio.
-
Reaction: The streams mix in the reaction module. The residence time is strictly controlled to 15 seconds at 130°C.
-
Quench & Separation: The mixture immediately enters the 25°C cooling module. Collect the biphasic effluent.
-
Validation Checkpoint: Sample the organic layer for HPLC analysis. You should observe >99% conversion with no carboxylic acid peaks.
-
Workup: Separate the toluene layer, wash with saturated NaHCO₃, dry over MgSO₄, and evaporate to yield pure this compound.
Protocol B: Catalytic Copper(II) Acetate Oxidation (Batch Scale)
Adapted from the Weiss-Appel methodology [3].
Materials:
-
2-Chloro-3',4'-dimethoxybenzoin (1.0 eq)
-
Ammonium nitrate (1.25 eq)
-
Copper(II) acetate monohydrate (0.01 eq)
-
80% Acetic acid (aqueous)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and an oil-sealed mechanical stirrer, add the benzoin, ammonium nitrate, and copper(II) acetate.
-
Solvent Addition: Add 80% acetic acid (approx. 7 mL per gram of substrate).
-
Heating & Catalysis: Heat the mixture with continuous stirring. As the solution reaches ~90°C, the solid will dissolve, and vigorous evolution of nitrogen gas will begin.
-
Validation Checkpoint: The evolution of N₂ gas is the physical indicator of the catalytic cycle turning over (NH₄NO₃ decomposing to regenerate Cu(II)). Discontinue external heating if the bubbling becomes too vigorous.
-
Completion: Reflux the solution gently for 1.5 hours. The reaction is complete when N₂ evolution ceases entirely.
-
Crystallization: Cool the mixture to 70°C. Crucial Step: Seed the solution with a few crystals of pure this compound to prevent oiling out.
-
Isolation: Allow the mixture to cool to room temperature with slow stirring until crystallization is complete. Filter via vacuum suction, wash the yellow crystals thoroughly with water to remove all acetic acid and copper salts, and dry under a vacuum.
References
- Jiangsu Sevencontinent Green Chemical Co Ltd.Continuous preparation method of benzil or its derivative. Patent CN108752175B.
-
Weiss, M., & Appel, M. (1948). The Catalytic Oxidation of Benzoin to Benzil. Journal of the American Chemical Society, 70(11), 3666. Retrieved from[Link]
-
Chemdad Chemical Database. this compound 97 Properties. Retrieved from [Link]
purification techniques for crude 2-Chloro-3',4'-dimethoxybenzil
Technical Support Center: Purification Workflows for 2-Chloro-3',4'-dimethoxybenzil (CDMB)
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the integrity of downstream pharmacokinetic assays relies entirely on the purity of your reagents. This compound (CDMB) is a highly specific inhibitor of human carboxylesterase-2 (hCE-2), an enzyme critical for the hydrolytic metabolism of prodrugs and xenobiotics 1[1].
When synthesizing this unsymmetrical benzil derivative—often via the oxidation of
Workflow & Strategy
Decision matrix for CDMB purification based on crude impurity profiles and structural analogs.
Troubleshooting FAQs
Q1: During recrystallization, my crude CDMB "oils out" at the bottom of the flask instead of forming a crystalline solid. How do I force crystallization? Causality & Solution: Oiling out occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute (CDMB melts at 119–123 °C 3[4]). CDMB possesses a rigid hydrophobic 2-chlorophenyl ring and a slightly more polar 3,4-dimethoxyphenyl moiety. In pure boiling ethanol, it is highly soluble, but a rapid drop in temperature causes it to crash out as a liquid phase rather than a solid 5[5]. Action: Switch to a binary solvent system (Ethanol/Water). Dissolve the crude in a minimum volume of boiling ethanol, then add hot water dropwise just until slight turbidity persists. Crucially, allow the flask to cool ambiently to room temperature before applying an ice bath. The gradual cooling gradient allows the non-covalent packing forces to establish a proper crystal lattice rather than a disordered oil 6[6].
Q2: NMR analysis of my recrystallized CDMB shows persistent contamination from
Q3: Why is strict >98% purity of CDMB so critical for my pharmacokinetic (PK) clearance assays? Causality & Solution: CDMB (o-chlorobenzveratroin) is used to selectively knock out hCE-2 activity in human intestinal and hepatic microsomes to determine the clearance rates of esterified prodrugs and xenobiotics 1[1]. Unoxidized benzoin impurities or structural isomers can competitively bind to the hCE-2 active site or inadvertently inhibit hCE-1 (which CDMB normally avoids). This cross-reactivity skews the selectivity profile, leading to false PK clearance data.
Quantitative Data: Purification Method Comparison
| Purification Method | Target Impurity Profile | Typical Yield | Achievable Purity | Time Consumption | Scalability |
| Single-Solvent Recrystallization | Non-polar byproducts, >90% initial purity | 60–75% | >98% | Low (2–4 hrs) | High (Grams to kg) |
| Binary-Solvent Recrystallization | Prone to oiling out, >85% initial purity | 70–85% | >98.5% | Moderate (4–6 hrs) | High (Grams to kg) |
| Flash Column Chromatography | Complex mixtures, co-crystallizing analogs | 80–95% | >99% | High (6–12 hrs) | Low (Milligrams to grams) |
Self-Validating Experimental Protocols
Protocol A: Binary-Solvent Recrystallization (For >85% pure crude)
-
Dissolution: In a fume hood, suspend crude CDMB in a minimum volume of boiling ethanol (approx. 5–7 mL per gram of crude). Causality: Ethanol disrupts the intermolecular forces of the solid, but its boiling point (78 °C) is well below the melting point of CDMB (119–123 °C) 3[4], minimizing the risk of thermal degradation.
-
Saturation: Add hot distilled water dropwise to the boiling solution until a faint, persistent cloudiness appears (indicating the saturation point). Add exactly one drop of ethanol to clear the solution 5[5].
-
Nucleation: Remove the flask from the heat source and place it on a cork ring. Allow it to cool undisturbed to room temperature for at least 2 hours. Causality: Rapid cooling forces the compound to "oil out" because supersaturation is reached too quickly. Slow cooling allows the 3,4-dimethoxyphenyl and 2-chlorophenyl rings to properly align into a stable thermodynamic crystal lattice.
-
Maturation: Once at room temperature, transfer the flask to an ice-water bath for 30 minutes to depress solubility and maximize yield.
-
Isolation & Self-Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold 1:1 EtOH:H2O.
Protocol B: Flash Column Chromatography (For complex impurity profiles)
-
Column Packing: Prepare a homogeneous slurry of silica gel (230–400 mesh) in hexanes. Pour the slurry into a glass column, ensuring no air bubbles are trapped, which would cause band broadening.
-
Loading: Dissolve the crude CDMB in a minimum volume of dichloromethane (DCM). Add a small amount of silica gel and evaporate the DCM under reduced pressure to create a dry powder. Load this evenly onto the top of the column bed. Causality: Dry loading prevents the polar DCM from dragging impurities down the column prematurely, ensuring a tight initial band 5[5].
-
Elution: Elute using a gradient solvent system, starting at 9:1 Hexanes:Ethyl Acetate (v/v) and gradually increasing polarity to 4:1. Causality: The non-polar hexanes mobilize the hydrophobic diketone core, while the ethyl acetate selectively competes for hydrogen bonding with polar impurities (like unreacted benzoins) on the silica surface.
-
Fraction Collection & Self-Validation: Collect 15 mL fractions and monitor via TLC (UV active at 254 nm).
-
Self-Validating Step: Before pooling and concentrating the product fractions, perform 2D-TLC. Spot the pooled sample in the corner of a square TLC plate, elute in the solvent system, dry, rotate the plate 90 degrees, and elute again. A single spot perfectly on the diagonal validates that the CDMB is stable on silica, is not degrading during purification, and is free of co-eluting structural isomers.
-
References
-
Title: Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases Source: nih.gov URL: [Link]
-
Title: Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes Source: organic-chemistry.org URL: [Link]
-
Title: Experiment 2: Recrystallization Source: athabascau.ca URL: [Link]
Sources
- 1. Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes [organic-chemistry.org]
- 3. 2-Chloro-3 ,4 -dimethoxybenzil 97 56159-70-7 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. athabascau.ca [athabascau.ca]
troubleshooting low conversion rates in 2-Chloro-3',4'-dimethoxybenzil synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-3',4'-dimethoxybenzil. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this multi-step synthesis, with a focus on diagnosing and resolving causes of low conversion rates.
The synthesis of this compound is typically achieved via a two-step process: a Friedel-Crafts acylation to form the deoxybenzoin intermediate, followed by an oxidation to yield the final benzil product. This guide is structured to address challenges in both stages of this synthetic sequence.
Troubleshooting & FAQs: A Two-Step Diagnostic Approach
This section addresses the most common questions and issues that arise during the synthesis. We will dissect the reaction step-by-step to identify and resolve potential pitfalls.
Part 1: Friedel-Crafts Acylation of Veratrole
The first critical step is the Lewis acid-catalyzed acylation of veratrole (1,2-dimethoxybenzene) with 2-chlorobenzoyl chloride to form 2-chloro-1-(3,4-dimethoxyphenyl)-2-phenylethanone (the deoxybenzoin intermediate).
Q1: My Friedel-Crafts reaction has a very low or no yield of the deoxybenzoin intermediate. What are the most common causes?
Low yields in this step are frequently traced back to the catalyst's activity and the reaction conditions.
-
Inactive Catalyst : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any contamination with water will hydrolyze and deactivate the catalyst, halting the reaction. Always use a fresh, unopened container of anhydrous AlCl₃ and ensure all glassware is rigorously flame-dried or oven-dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Incorrect Catalyst Stoichiometry : Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess, ~1.1 equivalents) of the Lewis acid. This is because the AlCl₃ forms a complex with the carbonyl oxygen of the ketone product, rendering it inactive.[2] Using only a catalytic amount will result in a low conversion rate as the reaction will stop once the catalyst is complexed.
-
Reagent Purity : The 2-chlorobenzoyl chloride reagent is highly reactive and susceptible to hydrolysis.[3][4] If it has been exposed to atmospheric moisture, it will convert to 2-chlorobenzoic acid, which is unreactive under these conditions. Use freshly distilled or a new bottle of 2-chlorobenzoyl chloride for best results.
Q2: My TLC plate shows multiple spots after the acylation reaction. What are the likely side products?
The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials : The most common "side products" are simply your unreacted starting materials, veratrole and 2-chlorobenzoyl chloride (or its hydrolysis product, 2-chlorobenzoic acid).
-
Isomer Formation : Veratrole has two electron-donating methoxy groups, which strongly direct electrophilic attack to the para position relative to one of the methoxy groups (position 4). This is the desired product. However, a minor amount of the ortho-acylated isomer may form, especially at higher temperatures.[1]
-
Polysubstitution : While less common in acylation than alkylation, forcing the reaction with excess acylating agent or at high temperatures can potentially lead to di-acylation of the highly activated veratrole ring.
Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. What happened?
Severe discoloration and tar formation are indicative of decomposition, often caused by overly aggressive reaction conditions.
-
Excessive Temperature : Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, especially during the addition of the Lewis acid, side reactions and polymerization of the activated aromatic ring can occur. The reaction should typically be run at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature.[1]
-
Concentrated Reagents : Running the reaction at too high a concentration can also promote side reactions and polymerization. Ensure adequate solvent is used.
Part 2: Oxidation of Deoxybenzoin to Benzil
The second step involves the oxidation of the α-methylene group of the deoxybenzoin intermediate to a carbonyl, forming the 1,2-dicarbonyl structure of the final benzil product.
Q4: The oxidation of my deoxybenzoin intermediate is slow or incomplete. How can I improve the conversion rate?
The success of this step hinges on the choice of oxidant and the reaction conditions.
-
Inefficient Oxidant : While various oxidants can be used, some are more effective for this specific transformation. Common methods include:
-
Selenium Dioxide (SeO₂) : A classic and often reliable reagent for this type of α-oxidation.
-
Copper(II) Acetate in Acetic Acid : Another well-established method for oxidizing benzoins and related compounds.
-
Air/Oxygen with a Catalyst : Greener methods using air as the oxidant with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed and can be highly effective.[5][6]
-
Nitric Acid : Can be effective but can also lead to nitration of the aromatic rings if not carefully controlled.[7][8]
-
-
Insufficient Reaction Time or Temperature : Oxidation reactions can be slow. It is crucial to monitor the reaction's progress by TLC to ensure it has gone to completion.[9] An increase in temperature may be necessary, but this should be done cautiously to avoid product degradation.[10]
Q5: My final this compound product is impure, and recrystallization is not removing the contaminant. What could it be?
If the impurity persists after purification, it is likely a compound with similar polarity and solubility to your product.
-
Unreacted Deoxybenzoin : The most common impurity is the starting material from the oxidation step. If the oxidation was incomplete, the deoxybenzoin will co-crystallize with the benzil product. Check the melting point; a broad melting range suggests impurity. The melting point of pure this compound is 119-123 °C.[11]
-
Over-oxidation or Cleavage Products : Under excessively harsh oxidizing conditions (e.g., high heat with a strong oxidant), cleavage of the bond between the two carbonyls can occur, leading to the formation of 2-chlorobenzoic acid and 3,4-dimethoxybenzoic acid. These acidic impurities can typically be removed with a mild base wash during work-up.
Data Summary & Troubleshooting Workflow
Table 1: Troubleshooting Low Yield in Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Inactive/hydrolyzed Lewis acid catalyst (e.g., AlCl₃). | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is flame-dried. Run the reaction under an inert atmosphere.[1] |
| Insufficient amount of Lewis acid catalyst. | Use a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid, as it complexes with the ketone product.[2] | |
| Hydrolyzed acylating agent (2-chlorobenzoyl chloride). | Use a freshly opened or distilled bottle of 2-chlorobenzoyl chloride.[3] | |
| Formation of Side Products | Reaction temperature is too high, leading to isomer formation. | Maintain a low reaction temperature (e.g., 0 °C) during reagent addition and allow it to warm slowly.[1] |
| Reaction Mixture Darkens | Overheating leading to polymerization or decomposition. | Ensure adequate cooling and slow, controlled addition of reagents. Monitor the internal temperature of the reaction. |
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the overall synthesis.
Caption: A step-by-step guide to troubleshooting low benzil yield.
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Friedel-Crafts Acylation - Synthesis of Deoxybenzoin Intermediate
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.
-
Reagent Addition : In a separate flask, dissolve veratrole (1.2 eq) and 2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction : Add the veratrole/2-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the 2-chlorobenzoyl chloride is consumed.
-
Work-up : Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer.
-
Purification : Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude deoxybenzoin intermediate can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Oxidation - Synthesis of this compound
This protocol uses a DABCO-catalyzed aerobic oxidation.[5]
-
Reaction Setup : In a round-bottom flask, dissolve the purified deoxybenzoin intermediate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 eq) in N,N-dimethylformamide (DMF).
-
Reaction : Heat the mixture to 90 °C and bubble air through the solution (or leave it open to the atmosphere with vigorous stirring) for 12-24 hours.[5]
-
Monitoring : Monitor the disappearance of the starting material by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Isolation & Purification : The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude this compound can be purified by recrystallization from ethanol to yield a yellow crystalline solid.[12]
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-(Bromomethyl)
-
Qi, C., Jiang, H., Huang, L., Chen, Z., & Chen, H. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396. [Link]
-
Scientific Laboratory Supplies. (n.d.). 2-Chloro-3,4-dimethoxybenzil, 97%. Product Page. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Benzil From Benzoin by Oxidation Reaction. IJARSCT. [Link]
-
RSC Advances. (2025). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Royal Society of Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. JOCPR. [Link]
- BenchChem. (2025). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. BenchChem Technical Support.
-
Organic Syntheses. (n.d.). benzil. Org. Synth. [Link]
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.
- Smolecule. (2026). Troubleshooting Low Yields in Benzothiadiazine Dioxide Synthesis. Smolecule Technical Support.
- Supporting Inform
-
Scribd. (n.d.). Oxidation of Benzoin To Benzil With Nitric Acid. [Link]
-
ResearchGate. (n.d.). The DMSO based oxidation of deoxybenzoin 104 to benzil 108. [Link]
-
Arkat USA. (n.d.). A very simple and chemoselective air oxidation of benzoins to benzils using alumina. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes. PMC. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Reddit. (2025). please help me make sense of a strange observation during a Benzil synthesis. r/OrganicChemistry.
- BenchChem. (2025).
- Google Patents. (n.d.).
-
MDPI. (n.d.). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. [Link]
-
Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Org. Synth. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. (2015). Acylation (Acid Chloride Reactions). [Link]
- Smolecule. (2026).
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
-
ResearchGate. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]
- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines [organic-chemistry.org]
- 6. ebookly.2promojournal.com [ebookly.2promojournal.com]
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- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxidation of benzoin catalyzed by oxovanadium(IV) schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of 2-Chloro-3',4'-dimethoxybenzil Synthesis
Topic: Minimizing Side Reactions in Asymmetric Benzil Production Product Focus: 2-Chloro-3',4'-dimethoxybenzil (CDMB) Audience: Process Chemists & Medicinal Chemistry Researchers[1]
Introduction & Synthetic Strategy
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing This compound , a critical intermediate for imidazole-based kinase inhibitors and tubulin polymerization inhibitors.
Unlike symmetric benzils, the production of asymmetric benzils presents a unique challenge: Selectivity .
While the Benzoin Condensation is the textbook method for benzils, it is not recommended for this specific target. Reacting 2-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde yields a statistical mixture of four products (two symmetric, two asymmetric), making purification nearly impossible.[1]
Recommended Route: The Friedel-Crafts Acylation / Oxidation sequence.[1]
-
Step 1 (C-C Bond Formation): Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 2-chlorophenylacetyl chloride to form the deoxybenzoin intermediate.[1]
-
Step 2 (Oxidation): Oxidation of the methylene bridge to a diketone using Selenium Dioxide (
) or DMSO/I .
This guide focuses on troubleshooting the specific side reactions inherent to this route: Ether Cleavage (Demethylation) and Over-Oxidation .
Troubleshooting Guide (Q&A)
Module A: The Friedel-Crafts Acylation (Deoxybenzoin Formation)
Q1: My yield is low, and the NMR shows a broad singlet around
Diagnosis: You are experiencing Lewis Acid-Mediated Demethylation .[1]
The Mechanism: The methoxy groups on the veratrole ring are Lewis basic. Strong Lewis acids like Aluminum Chloride (
Corrective Actions:
-
Temperature Control (Critical): The acylation is faster than the demethylation. Maintain the reaction temperature below 5°C during the addition of the catalyst. Do not reflux unless absolutely necessary to drive conversion.[1]
-
Order of Addition: Do not premix the veratrole and
. Add to the acid chloride first to form the acylium ion, then add this mixture dropwise to the veratrole solution. -
Catalyst Substitution: If demethylation persists >5%, switch to a milder Lewis acid.[1] Tin(IV) Chloride (
) is effective for activated substrates like veratrole and significantly reduces ether cleavage compared to .[1]
Q2: I see a minor impurity (~10%) with the same mass as the product but different retention time. Is this a regioisomer?
Diagnosis: Yes, likely the 3-acylated isomer .[1] The Logic: Veratrole (1,2-dimethoxybenzene) has two open positions for electrophilic attack:[1]
-
Position 4 (Target): Para to one OMe, meta to the other. Sterically accessible.
-
Position 3 (Impurity): Ortho to both OMe groups. Solution:
-
Steric Control: Position 3 is sterically crowded.[1] Ensure you are using a solvent that does not solubilize the ortho-complex well.[1] Dichloromethane (DCM) is standard, but switching to 1,2-Dichloroethane (DCE) can sometimes alter the solubility profile to precipitate the para-complex preferentially.
-
Purification: The 4-isomer is significantly more crystalline.[1] Recrystallize the crude deoxybenzoin from Ethanol/Ethyl Acetate before proceeding to the oxidation step.
Module B: The Oxidation Step (Benzil Formation)[2][3]
Q3: During
Diagnosis: Oxidative Cleavage (Over-Oxidation). The Mechanism: This occurs when the reaction conditions are too vigorous, causing the C-C bond between the carbonyls to break (Baeyer-Villiger type pathway).
Corrective Actions:
-
Solvent System: Avoid pure acetic acid if cleavage is high.[1] Use a 9:1 mixture of Dioxane:Acetic Acid . Dioxane moderates the reaction.
-
Stoichiometry: Do not use a large excess of
.[1] Use 1.1 to 1.2 equivalents . -
Water Content: Ensure reagents are dry.[1] Excess water can promote the formation of carboxylic acids.
Q4: The product is colored red/orange instead of the expected yellow. Is this normal?
Diagnosis: Selenium Contamination.
Colloidal selenium (red) is a byproduct of the reaction (
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove metallic selenium.
-
Wash: Wash the organic layer with saturated Sodium Thiosulfate or Sodium Bicarbonate to remove residual selenium species.
Optimized Experimental Protocol
Note: All steps must be performed in a fume hood.
Step 1: 2-Chloro-3',4'-dimethoxydeoxybenzoin
-
Setup: Flame-dry a 3-neck flask under
. -
Acylium Ion Gen: Dissolve 2-chlorophenylacetyl chloride (1.0 eq) in dry DCM (5 vol). Cool to 0°C. Add
(1.1 eq) portion-wise. Stir 30 min. -
Addition: Dissolve Veratrole (1.05 eq) in DCM (2 vol). Add dropwise to the reaction over 1 hour, maintaining T < 5°C.
-
Quench: Pour onto ice/HCl mixture. Extract DCM, wash with brine, dry (
). -
Crystallization: Recrystallize from EtOH to remove regioisomers.
Step 2: this compound
-
Reaction: Dissolve purified deoxybenzoin (1.0 eq) in 1,4-Dioxane/Acetic Acid (9:1 ratio).
-
Oxidation: Add
(1.2 eq).[1] Heat to 90°C. Monitor by TLC (disappearance of starting material). -
Workup: Filter hot through Celite. Concentrate filtrate.[1]
-
Purification: Dissolve residue in EtOAc, wash with sat.
(removes acids) and water. Recrystallize from MeOH.
Data & Solvent Compatibility
Table 1: Lewis Acid Compatibility for Veratrole Acylation
| Catalyst | Reactivity | Demethylation Risk | Regioselectivity | Recommendation |
| High | High (>25°C) | Moderate | Use only at <5°C | |
| Moderate | Moderate | Moderate | Good alternative | |
| Moderate | Low | High | Recommended | |
| Low | Very Low | Low | Too slow for this substrate |
Table 2: Oxidation Systems Comparison
| Reagent | Solvent | Temp | Main Side Reaction | Notes |
| Dioxane/AcOH | 90°C | Over-oxidation (Cleavage) | Standard, reliable.[1] Toxic. | |
| DMSO | 60°C | Bromination of ring | "Green" alternative. | |
| Water/Pyridine | RT | High Cleavage | Avoid |
Visualizing the Pathway & Troubleshooting Logic
Figure 1: Reaction Pathway and Side Reactions
Caption: The central green path represents the optimized synthesis. Red and yellow paths indicate critical failure modes caused by temperature mismanagement or incorrect stoichiometry.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying and resolving the two most common failure modes: Demethylation during acylation and Oxidative Cleavage during benzil formation.[1]
References
-
Synthesis of Asymmetric Benzils via Friedel-Crafts
-
Demethylation Mechanisms
-
Selenium Dioxide Oxidation Protocols
- Title: "Selenium dioxide oxid
- Source:Organic Reactions, 2011, Vol 24.
- Relevance: Defines the mechanism of oxidative cleavage side reactions and solvent effects.
-
URL:[Link]
-
Alternative Oxidation (DMSO/HBr)
Sources
improving purity of 2-Chloro-3',4'-dimethoxybenzil via column chromatography
The following technical guide is structured as a Tier 2/Tier 3 Support knowledge base for the purification of 2-Chloro-3',4'-dimethoxybenzil . It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt the protocol to your specific crude profile.
Topic: Improving Purity via Column Chromatography Ticket ID: PUR-BZL-2CL34DM Status: Open for Resolution
Executive Summary & Molecule Profile
The Challenge: Purifying this compound (Target) typically involves removing the precursor benzoin (2-chloro-3',4'-dimethoxybenzoin), unreacted aldehydes , or symmetrical benzil byproducts .[1]
-
The Target (Benzil): A 1,2-diketone. It is moderately non-polar and often yellow in color.
-
The Impurity (Benzoin): Contains a hydroxyl (-OH) group and a ketone.[2] It is significantly more polar than the benzil due to hydrogen bonding capability.
-
The Strategy: Leverage the polarity gap. The target (diketone) will elute significantly faster than the impurity (hydroxy-ketone) on silica gel.
| Component | Functional Group | Polarity (Silica Interaction) | Predicted Rf (Hex/EtOAc 4:1) |
| This compound | 1,2-Diketone | Moderate (Dipole-Dipole) | 0.45 - 0.60 (Fast) |
| Benzoin Precursor | High (H-Bonding) | 0.15 - 0.30 (Slow) | |
| Aldehydes | Carbonyl | Low/Moderate | Variable (Usually > Benzoin) |
Phase 1: Pre-Purification Diagnostics (TLC)
User Question: I can't distinguish my product from the impurities on the TLC plate. Everything smears.
Technical Resolution: You are likely using a solvent system that is too polar, causing "co-elution" near the solvent front, or your concentration is too high.
Protocol:
-
Dilution: Dissolve 5 mg of crude in 1 mL of DCM. Do not spot neat oil/solid.
-
Solvent Scan: Run three TLC plates (Silica Gel 60 F254):
-
System A (Non-polar): 90% Hexane / 10% Ethyl Acetate.
-
System B (Target): 80% Hexane / 20% Ethyl Acetate.
-
System C (Polar): 50% Hexane / 50% Ethyl Acetate.
-
-
Visualization:
-
UV (254 nm): Both Benzil and Benzoin absorb strongly.
-
Visual: The Benzil is often naturally yellow.
-
Stain (2,4-DNP): Stains ketones/aldehydes (Red/Orange).
-
Stain (NaOH/Ethanol): Specifically for Benzoin.[3] A drop of 10% NaOH on the spot turns Benzoin purple/violet (transient radical anion) [1].
-
Decision Logic:
-
If Rf > 0.7 in System B: Too non-polar. The compound will wash off the column immediately. Reduce EtOAc.
-
If Rf < 0.2 in System B: Too polar. You will use excessive solvent. Increase EtOAc.
-
Target Rf: Aim for the Benzil spot to be at Rf ~0.35 in the chosen mobile phase for optimal separation.
Phase 2: Column Setup & Loading
User Question: My crude is a sticky solid and doesn't dissolve well in Hexane. Should I dissolve it in DCM to load it?
Technical Resolution: Do not wet-load with DCM. Dichloromethane is a strong eluent. Loading in DCM creates a "band broadening" effect where the sample travels down the column before the separation begins, destroying resolution.
Recommended Protocol: Dry Loading Since this compound has limited solubility in non-polar mobile phases, dry loading is mandatory for high purity.
-
Dissolution: Dissolve the crude mixture in the minimum amount of DCM or Acetone (where it is highly soluble).
-
Adsorption: Add Silica Gel (40-63 µm) to the solution. Ratio: 1.5g Silica per 1g Crude.
-
Evaporation: Rotary evaporate until you have a dry, free-flowing powder. Ensure no solvent smell remains.
-
Loading: Pour this powder gently onto the top of your pre-packed column and cover with a 1cm layer of sand.
Phase 3: Elution Strategy (Gradient vs. Isocratic)
User Question: Should I run a gradient or just stick to one solvent mix?
Technical Resolution:
Use a Step Gradient . This maximizes the separation factor (
The Workflow:
-
Equilibration: Flush column with 95:5 Hexane:EtOAc.
-
Elution Step 1 (The Benzil): Run 90:10 Hexane:EtOAc.
-
Elution Step 2 (The Flush): Once the yellow band has fully eluted and TLC confirms no product in droplets, switch to 70:30 Hexane:EtOAc.
Troubleshooting Common Failure Modes
Issue A: Crystallization on the Column
Symptom: The flow rate drops suddenly; white or yellow solids appear inside the glass column. Cause: this compound is a solid. If the concentration in the mobile phase exceeds saturation (common in high-concentration bands), it will crystallize. Fix:
-
Immediate: Add a small percentage of DCM (5-10%) to your mobile phase. DCM solubilizes benzils very well.
-
Prevention: Use a larger column diameter (lower mass loading per cross-sectional area).
Issue B: "Ghost" Spots (Tailing)
Symptom: The product spot on TLC has a long streak behind it. Cause: Acidic sites on the silica gel interacting with the methoxy groups or residual benzoin dragging. Fix:
-
Add 1% Triethylamine (TEA) to the column equilibration solvent. This neutralizes the silica acidity. (Note: Benzils are generally stable to TEA).
Issue C: Co-elution of Isomers
Symptom: NMR shows a mixture of isomers (e.g., symmetrical 3,3',4,4'-tetramethoxybenzil) despite a clean column. Cause: Symmetrical and unsymmetrical benzils have nearly identical polarities (both are diketones). Silica gel cannot separate them effectively. Fix:
-
Switch Technique: Column chromatography is the wrong tool for this specific impurity.
-
Solution: Use Recrystallization .[3][6][7]
-
Solvent: Ethanol (95%) or Methanol.[3]
-
Protocol: Dissolve in boiling Ethanol. Cool slowly to Room Temp, then 4°C. Unsymmetrical benzils often have different crystal lattice energies than their symmetrical counterparts [2].
-
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting between Chromatography and Recrystallization based on TLC analysis.
References
-
BenchChem . Removal of unreacted benzil from reaction mixture. Retrieved from BenchChem Protocols. Link
-
Sigma-Aldrich . This compound Product Analysis & Applications. Retrieved from Sigma-Aldrich Catalog. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.
-
Journal of the American Chemical Society . Mixed benzoins.[8][9] Ix. Meso chloro derivatives. Buck JS and Ide WS. 54(11), 4359-4365 (1932). (Foundational work on unsymmetrical benzil synthesis).
Sources
- 1. Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes [organic-chemistry.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. The Benzoin polarity and thin-layer chromatography_Chemicalbook [chemicalbook.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
resolving solubility issues of 2-Chloro-3',4'-dimethoxybenzil in aqueous media
Case ID: CDMB-SOL-001 Status: Active Compound: 2-Chloro-3',4'-dimethoxybenzil (CDMB) CAS: 56159-70-7 Molecular Weight: 318.75 g/mol Primary Application: Selective inhibitor of human carboxylesterase-2 (hCE-2) [1].
Executive Summary
You are encountering solubility difficulties with This compound (CDMB) because it is a highly lipophilic 1,2-diketone with a stable crystal lattice (MP: 119-123 °C) [2]. Its structural rigidity, driven by the dicarbonyl bridge and halogen substitution, results in high lattice energy and poor aqueous interaction.
This guide provides a tiered troubleshooting approach, moving from standard solvent handling to advanced formulation strategies for biological assays.
Module 1: Diagnostic & Characterization
Q: Why does CDMB precipitate immediately upon addition to cell culture media?
A: This is a classic "solvent shock" or "crashing out" phenomenon.
-
The Mechanism: CDMB is soluble in organic solvents (DMSO, Ethanol) but hydrophobic (estimated LogP > 3.5). When a concentrated organic stock is introduced to an aqueous buffer, the dielectric constant of the environment shifts instantly from ~47 (DMSO) to ~80 (Water). The water molecules self-associate, excluding the hydrophobic CDMB molecules, which then aggregate to minimize surface energy.
-
The Fix: You must manage the mixing kinetics and the solvation shell . Do not add the stock directly to a static volume of media. (See Protocol A).
Q: My stock solution in DMSO freezes or precipitates in the fridge. Is it degraded?
A: Likely not. DMSO has a high freezing point (19 °C).
-
Observation: If you see crystals, the DMSO has frozen or the compound has crystallized due to saturation at low temperatures.
-
Action: Thaw completely at 37 °C and vortex vigorously. Ensure the solution is optically clear before use. CDMB is chemically stable in DMSO for weeks if protected from light and moisture.
Module 2: Solubilization Strategies (Decision Matrix)
Use the following flowchart to select the correct protocol for your specific assay requirements.
Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration requirements and observed precipitation.
Module 3: Experimental Protocols
Protocol A: Standard DMSO Dilution (For < 10 µM Assays)
Best for: High-throughput screening, enzymatic assays (hCE-2 inhibition).
The "Shifted Vortex" Technique:
-
Prepare Stock: Dissolve CDMB in anhydrous DMSO to create a 10 mM or 20 mM stock.
-
Note: Avoid Ethanol if possible; DMSO has a higher solubilizing power for benzils.
-
-
Pre-warm: Warm both the cell media and the DMSO stock to 37 °C.
-
Dynamic Addition:
-
Place the tube containing the media on a vortex mixer set to medium speed .
-
While vortexing, slowly inject the DMSO stock into the center of the vortex cone.
-
Why? This prevents local regions of high water concentration from contacting the pure DMSO drop instantly, allowing for rapid dispersion before nucleation can occur [3].
-
-
Limit: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid cytotoxicity.
Protocol B: Co-solvent + Surfactant System
Best for: Situations where Protocol A fails, or concentrations up to 50 µM are needed.
Formulation:
| Component | Function | Final Conc. |
|---|---|---|
| DMSO | Primary Solvent | 1.0% |
| Tween 80 | Surfactant (prevents aggregation) | 0.05% - 0.1% |
| PBS/Media | Aqueous Phase | Balance |
Steps:
-
Prepare a 1000x stock of CDMB in pure DMSO.
-
Prepare a 10% Tween 80 aqueous stock solution.
-
Intermediate Step: Mix the CDMB/DMSO stock with the Tween 80 stock before adding to the bulk media.
-
Ratio: 1 part CDMB/DMSO + 1 part Tween 80 (creates a concentrated micellar pre-mix).
-
-
Dilute this pre-mix into the final buffer. The surfactant stabilizes the hydrophobic benzil core within micelles.
Protocol C: Cyclodextrin Complexation (HP-β-CD)
Best for: Animal studies (IP/IV) or very high concentration cellular assays (>100 µM).
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic CDMB molecule sits inside the CD cavity, while the hydrophilic exterior interacts with water [4].
Steps:
-
Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).
-
Dissolve CDMB in a minimal volume of DMSO (e.g., 50 µL).
-
Add the DMSO solution dropwise to the HP-β-CD solution with constant, vigorous stirring .
-
Allow to stir for 4–6 hours at Room Temperature to reach equilibrium.
-
Validation: If the solution remains clear, the complex has formed. If turbid, centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid.
Module 4: Solubility Data & Compatibility
| Solvent / Medium | Solubility Rating | Max Rec. Conc. | Notes |
| DMSO | High | > 50 mM | Recommended stock solvent. |
| Ethanol | Moderate | ~ 10-20 mM | Prone to evaporation; less stable than DMSO. |
| Water / PBS | Insoluble | < 1 µM | Immediate precipitation without additives. |
| 20% HP-β-CD | High | ~ 2-5 mM | Best for in vivo formulations. |
| Corn Oil | Moderate | ~ 5 mM | Suitable for oral gavage (suspension). |
References
-
Zhu, Q. G., et al. (2007). Stereoselective characteristics and mechanisms of epidermal carboxylesterase metabolism observed in HaCaT keratinocytes. Biological and Pharmaceutical Bulletin, 30(3), 532-536.[1]
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][3] Merck KGaA.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.
Sources
- 1. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 2-CHLORO-3' 4'-DIMETHOXYBENZIL 97 | 56159-70-7 [chemicalbook.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
controlling temperature and pressure for stable 2-Chloro-3',4'-dimethoxybenzil synthesis
Ticket System Status: [ONLINE] Operator: Senior Application Scientist Subject: Process Control (Temperature & Pressure) for Stable CDMB Synthesis
Core Directive & Process Overview
You are attempting to synthesize 2-Chloro-3',4'-dimethoxybenzil (CDMB) , a critical intermediate for quinoxaline-based bioactive agents and a specific inhibitor of human carboxylesterase-2 (hCE-2).
Unlike symmetrical benzils, CDMB requires a Cross-Benzoin Condensation , which presents a high risk of homo-coupling (forming symmetrical byproducts) if temperature is not rigorously controlled. Furthermore, the subsequent Oxidation step involves significant gas evolution, making pressure management the primary safety and yield determinant.
This guide replaces standard "recipe" protocols with a Process Engineering Approach , treating Temperature (
The Synthesis Pathway
Figure 1: Critical Control Points (CCP) for Temperature and Pressure in CDMB synthesis.
Module 1: The Cross-Benzoin Condensation (Selectivity Phase)
The Challenge: The reaction of 2-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde can theoretically yield four products: two symmetrical benzoins and two mixed isomers.
The Solution: Kinetic control via Temperature (
Protocol: Thiamine-Catalyzed Cross-Coupling
We prioritize the Thiamine (Vitamin B1) route over Cyanide for safety, but it requires tighter thermal precision.
| Parameter | Setpoint | Technical Rationale |
| Reaction Temp | 60°C – 65°C | <60°C: Reaction stalls; ylide formation is insufficient.>70°C: Promotes thermodynamic homo-coupling (symmetrical impurities) and tar formation (cannizzaro side-reactions). |
| pH Environment | 8.0 – 9.0 | Maintained by NaOH/Ethanol. Too high (>10) destroys the Thiamine catalyst. |
| Addition Rate | Dropwise | Slow addition of the donor aldehyde prevents localized concentration spikes that favor homo-coupling. |
Troubleshooting Guide: Condensation Issues
Q: I am getting a sticky oil instead of crystals. Is my temperature wrong? Diagnosis: Likely yes, but it may also be solvent choice.
-
Root Cause: If
during reflux, you likely formed "benzoin tars" or the symmetrical 3,3',4,4'-tetramethoxybenzoin, which is harder to crystallize. -
Corrective Action:
-
Scratch & Seed: Cool the oil to 4°C (fridge). Dip a glass rod in crude product, let it dry, and scratch the flask walls.[1]
-
Solvent Swap: If using pure Ethanol, switch to 95% Ethanol/Water . The water helps "crash out" the hydrophobic CDMB precursor while keeping polar impurities in solution.
-
Q: My yield is low (<40%). Should I increase the temperature? Diagnosis: Do NOT increase temperature.
-
Root Cause: The 2-Chloro group provides steric hindrance. Increasing heat favors decomposition.
-
Corrective Action: Increase Reaction Time (up to 2-3 hours) rather than temperature. Ensure your Thiamine HCl is fresh; it degrades upon moisture exposure.
Module 2: Oxidation to Benzil (Stability & Safety Phase)
The Challenge: Converting the -OH group to a ketone (-C=O).[2]
The Hazard: This step generates gas (
Protocol: Ammonium Nitrate / Copper(II) Acetate (The "Green" Route)
Recommended over Nitric Acid for better specificity and lower fume toxicity, but requires pressure awareness.
| Parameter | Setpoint | Technical Rationale |
| Solvent System | 80% Acetic Acid | Provides the protons needed for the redox cycle while solubilizing the benzoin. |
| Temperature | Reflux (~118°C) | Required to activate the Cu(II) re-oxidation cycle. |
| Pressure ( | Atmospheric (Open) | CRITICAL: This reaction evolves |
Protocol: Nitric Acid Oxidation (The "Classic" Route)
Higher yield but higher risk.
| Parameter | Setpoint | Technical Rationale |
| Reagent | Conc. | Strong oxidant. |
| Temperature | 70°C (Start) | Heat only until brown fumes ( |
| Pressure ( | Ventilation | Massive |
Troubleshooting Guide: Oxidation Issues
Q: The reaction mixture turned black/tarry during oxidation. Diagnosis: Thermal Runaway (Over-oxidation).
-
Analysis: You likely maintained external heating after the exotherm started. The 2-chlorophenyl ring is deactivated, but the 3,4-dimethoxy ring is electron-rich and prone to oxidative cleavage (ring opening) at high
. -
Resolution:
-
Monitor: Use an internal thermometer.
-
Control: As soon as
hits 75°C (Nitric route) or Reflux (Cu route), maintain via cooling bath, not heating mantle.
-
Q: I see no precipitate when pouring into water. Diagnosis: "Oiling Out" due to Supercooling.
-
Analysis: CDMB has a melting point of 119-123°C [1].[3] If you pour hot reaction mix (100°C) directly into ice water (0°C), it may solidify as an amorphous glass (oil) rather than a crystal.
-
Resolution: Pour the reaction mixture into water at room temperature with vigorous stirring. Let it cool slowly.
Purification & Validation (Self-Validating Logic)
To ensure the "Stability" of your synthesis, you must validate the product identity before moving to the next drug development stage.
Purity Logic Tree
Figure 2: Rapid diagnostic logic for CDMB purity based on thermal properties.
Data Summary: Physical Properties
| Property | Value | Source |
| CAS Number | 56159-70-7 | [1] |
| Molecular Weight | 304.73 g/mol | [1] |
| Melting Point | 119 - 123 °C | [1][2] |
| Appearance | Yellow Crystalline Solid | [3] |
| Solubility | Soluble in Ethanol, Acetone; Insoluble in Water | [3] |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 56159-70-7). Retrieved from
-
Scientific Laboratory Supplies. 2-Chloro-3,4-dimethoxybenzil Properties. Retrieved from
-
Gordon College. Green Microwave Catalytic Oxidation of Benzoin to Benzil. (Methodology for Cu(II) oxidation and pressure safety). Retrieved from
-
Mercer University. Oxidation of Benzoin to Benzil (Nitric Acid Protocol & Safety). Retrieved from
Sources
scaling up 2-Chloro-3',4'-dimethoxybenzil synthesis for industrial applications
Executive Summary & Compound Profile
Target Molecule: 2-Chloro-3',4'-dimethoxybenzil CAS: 56159-70-7 Primary Application: Selective inhibitor of human carboxylesterase-2 (hCE-2); intermediate for quinoxaline-based antineoplastic agents and kinase inhibitors.[1] Scale-Up Challenge: The primary difficulty lies in controlling the regioselectivity during the formation of the carbon-carbon bond between two dissimilar aromatic rings. Statistical homo-coupling (forming symmetric benzils) creates difficult-to-separate impurities.[1]
Synthesis Decision Matrix
| Feature | Route A: Cross-Benzoin Condensation | Route B: Deoxybenzoin Oxidation |
| Chemistry | Aldehyde-Aldehyde Coupling | Friedel-Crafts Acylation |
| Cost | Low (Aldehydes are cheap commodity chemicals) | Medium (Acid chlorides are more expensive) |
| Selectivity | Moderate (Requires tuning; statistical mixtures common) | High (Stepwise bond formation guarantees structure) |
| Scalability | High (Well-established unit operations) | High (Standard industrial acylation) |
| Recommendation | Primary Choice. Use for initial scale-up (<5 kg).[1] If impurity profile is complex, switch to Route B. | Secondary Choice. Use if >99.5% purity is required without extensive recrystallization. |
Phase 1: Cross-Benzoin Condensation (The C-C Bond Formation)
This step involves the coupling of 2-chlorobenzaldehyde (Acceptor) and 3,4-dimethoxybenzaldehyde (Veratraldehyde, Donor).[1]
Core Protocol (Thiamine-Catalyzed)
Avoids cyanide, suitable for GMP environments.[1]
-
Reagents:
-
Procedure:
-
Dissolve Thiamine HCl in water/ethanol.[1] Add NaOH dropwise until pale yellow (active ylide formation).[1]
-
Add 3,4-dimethoxybenzaldehyde first.[1] Stir for 15 mins to allow adduct formation (Breslow intermediate).
-
Add 2-chlorobenzaldehyde slowly over 30-60 minutes.[1]
-
Heat to reflux (80°C) for 4-6 hours.
-
Workup: Cool to 4°C. The mixed benzoin often precipitates. Filter and wash with cold ethanol.
-
Troubleshooting Guide: Benzoin Step
| Symptom | Root Cause Analysis | Corrective Action |
| High levels of Veratroin (Homo-coupling of Donor) | The donor aldehyde (3,4-dimethoxy) self-condensed before reacting with the acceptor. | 1. Increase the equivalent of 2-chlorobenzaldehyde (to 1.2 - 1.5 equiv).2. Lower the reaction temperature to 60°C to favor cross-reaction kinetics.3. Add the donor aldehyde slowly to a mixture of catalyst and acceptor.[1] |
| Low Conversion (<50%) | Catalyst deactivation or pH drift.[1] Thiamine is unstable at high pH (>10).[1] | 1. Monitor pH; keep between 8.0 and 9.0.2. Switch to a more robust NHC catalyst like 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide if thiamine fails.[1] |
| Oily Product / No Precipitation | Presence of "oily" homo-coupled byproducts preventing crystallization. | 1. Seed the mixture with pure authentic benzoin crystals.2. Switch solvent to Isopropanol/Water (more selective precipitation).3. Do not purify; proceed directly to oxidation (benzils crystallize better than benzoins).[1] |
Phase 2: Oxidation to Benzil[1]
Converting the
Core Protocol (Copper/Ammonium Nitrate)
Preferred over Nitric Acid for safety on scale (avoids thermal runaway).[1]
-
Reagents:
-
Procedure:
-
Dissolve crude benzoin in acetic acid.
-
Add catalyst (Cu) and oxidant (NH
NO ). -
Heat to reflux (approx. 100-110°C) for 1-2 hours. Evolution of N
gas will be observed. -
Quench: Pour into ice-water (5x volume).
-
Isolation: Filter the yellow precipitate.[3]
-
Troubleshooting Guide: Oxidation Step
| Symptom | Root Cause Analysis | Corrective Action |
| Incomplete Oxidation | Catalyst poisoning or insufficient oxidant. | 1. Add 0.5 equiv more NH |
| Product is Green/Blue | Residual Copper salts trapped in the crystal lattice. | 1. Wash filter cake with 1M HCl, then abundant water.2. Recrystallize from Methanol or Ethanol. |
| Safety: Uncontrollable Exotherm | Accumulation of oxidant before initiation. | CRITICAL: Do not add all oxidant at once if the reaction hasn't started. Ensure the solution is at 60°C+ and gas evolution starts before adding the bulk of the nitrate. |
Phase 3: Purification & Quality Control
Recrystallization Strategy
-
Solvent: Methanol (primary) or Ethanol/Ethyl Acetate (9:1).
-
Process: Dissolve at reflux. Hot filtration (to remove inorganic salts).[1] Slow cooling to 4°C.
-
Target Specs:
Impurity Profile
-
Impurity A: 2,2'-dichlorobenzil (from 2-Cl-Ph-CHO homo-coupling).[1] Removal: Hard to separate; control at Benzoin step.
-
Impurity B: 3,3',4,4'-tetramethoxybenzil (Veratril). Removal: More soluble in EtOH; removed in mother liquor.
Visual Workflow (Graphviz)[2]
Caption: Process flow for the synthesis of this compound, highlighting critical decision points for selectivity and safety.
Alternative Route: Deoxybenzoin (High Purity)[2]
If the cross-benzoin route yields inseparable mixtures, use this industrial alternative.
-
Friedel-Crafts Acylation:
-
Oxidation:
References
-
Benzoin Condensation Mechanism & Catalysis
-
Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461.
-
-
Oxidation Protocols (Green Chemistry)
-
Deoxybenzoin Synthesis Strategy
-
Biological Application (hCE-2 Inhibition)
-
Zhu, Q. G., et al. (2007). Stereoselective characteristics and mechanisms of epidermal carboxylesterase metabolism. Biological & Pharmaceutical Bulletin, 30(3), 532-536.[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijitee.org [ijitee.org]
- 4. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceasia.org [scienceasia.org]
- 9. Benzoin Condensation [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pp.bme.hu [pp.bme.hu]
- 13. Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes [organic-chemistry.org]
Validation & Comparative
Technical Comparison: Ionization Modalities and Fragmentation Dynamics of 2-Chloro-3',4'-dimethoxybenzil
Executive Summary
This guide provides a comparative technical analysis of the mass spectrometric behavior of 2-Chloro-3',4'-dimethoxybenzil (MW: 304.72 g/mol ). As a derivative of the benzil scaffold, often explored in medicinal chemistry for tubulin polymerization inhibition and antimicrobial properties, its structural elucidation requires distinguishing between the chlorinated ring and the electron-rich dimethoxy ring.
This document compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, establishing a reference framework for researchers. It validates the "Alpha-Cleavage Rule" for unsymmetrical 1,2-diketones and quantifies the diagnostic utility of chlorine isotopic signatures.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique fundamentally alters the spectral topology. The table below contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) | Low (Thermal/Electric Field) |
| Molecular Ion ( | Weak to Moderate intensity. Often barely visible due to rapid | Dominant. Observed as protonated |
| Fragmentation | Extensive.[2][3] Provides a structural "fingerprint" immediately. | Minimal. Requires Tandem MS (MS/MS) with Collision Induced Dissociation (CID) to generate fragments. |
| Diagnostic Utility | Best for structural confirmation (identifying the specific substitution pattern). | Best for molecular weight confirmation and purity analysis in LC-MS workflows. |
| Isotope Pattern | Distinct 3:1 ( | Distinct 3:1 pattern visible on the parent adduct (m/z 305/307). |
Expert Insight: The "Orthogonality" Principle
Do not view these as competing methods. For full characterization, they are orthogonal.[1] Use ESI-LCMS for purity/quantification and EI-GCMS (or ESI-MS/MS) for structural validation.
Deep Dive: Fragmentation Dynamics & Mechanism
The fragmentation of this compound follows a deterministic pathway governed by the stability of the resulting acylium ions.
The Primary Mechanism: -Cleavage
Upon ionization (EI) or collisional activation (ESI-CID), the central C-C bond between the two carbonyl groups is the weakest link. This homolytic (EI) or heterolytic (ESI) cleavage produces two distinct acylium ions.
-
Fragment A (Chlorinated side): 2-chlorobenzoyl cation.
-
m/z: 139 (
) and 141 ( ). -
Abundance: High stability due to resonance, though slightly destabilized by the inductive effect of Cl.
-
-
Fragment B (Dimethoxy side): 3,4-dimethoxybenzoyl cation.
-
m/z: 165.
-
Abundance: Very High (Base Peak potential). The electron-donating methoxy groups strongly stabilize this cation via resonance.
-
Secondary Fragmentation (Neutral Losses)
The acylium ions undergo subsequent decarbonylation (loss of CO, 28 Da):
-
m/z 139
m/z 111: Formation of the 2-chlorophenyl cation. -
m/z 165
m/z 137: Formation of the 3,4-dimethoxyphenyl cation. -
Methoxy Cleavage: The m/z 165 ion may also lose a methyl radical (
, 15 Da) to form a quinoid-like structure at m/z 150.
Visualization of Signaling Pathways (DOT)
The following diagram maps the fragmentation logic, color-coded for ion stability (Green = Stable/Base Peak, Red = Transient).
Figure 1: Mechanistic fragmentation pathway of this compound showing primary alpha-cleavage and secondary decarbonylation.
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Obtain a spectral fingerprint to verify the position of the Chlorine and Methoxy groups.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC Grade).
-
Inlet Conditions: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Ramp:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Validation Check: Look for the "Doublet" at m/z 139 and 141. If the 141 peak is missing or the ratio is not ~3:1, the chlorination is absent or incorrect.
Protocol B: Purity Analysis via LC-ESI-MS
Objective: Confirm molecular weight and assess purity without inducing fragmentation.
-
Sample Prep: Dissolve in 100% Methanol to 100 ppm, dilute to 1 ppm in 50:50 MeOH:H2O + 0.1% Formic Acid.
-
Mobile Phase: A: H2O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: Positive Mode (+).
-
Validation Check:
-
Observe
at m/z 305.0. -
Observe
at m/z 327.0. -
Critical: Ensure the isotope pattern (m/z 305 vs 307) matches the theoretical simulation for
.
-
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4] (Standard text for alpha-cleavage rules in carbonyls).
-
BenchChem. (2025).[5] Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. Retrieved from (Provides comparative data on benzil analog fragmentation).
-
Prukała, D., et al. (2010).[4] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65.[4] Retrieved from (Validates EI vs ESI behavior for halogenated aromatics).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from (Fundamental resource for acylium ion stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Reactivity of 2-Chloro-3',4'-dimethoxybenzil and Unsubstituted Benzil
A technical guide for researchers, scientists, and drug development professionals.
In the landscape of organic synthesis and medicinal chemistry, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Benzil, with its vicinal diketone framework, serves as a versatile building block.[1] However, the introduction of substituents onto its aromatic rings can dramatically alter its chemical behavior, opening new avenues for synthetic strategies and the development of novel bioactive molecules. This guide provides an in-depth comparison of the reactivity of 2-Chloro-3',4'-dimethoxybenzil and its parent compound, unsubstituted benzil, focusing on the electronic and steric influences of the substituents on key chemical transformations.
Molecular Structures and Electronic Landscape
Unsubstituted benzil is a yellow crystalline solid where the two benzoyl groups are twisted with respect to each other.[1] The electrophilicity of the carbonyl carbons is the primary driver of its reactivity.
In this compound, the substituents introduce significant electronic and steric perturbations. The chloro group at the 2-position is an electron-withdrawing group via induction and a weak deactivator, while also exerting a steric effect due to its position.[2] Conversely, the dimethoxy groups at the 3' and 4' positions are strong electron-donating groups through resonance, increasing the electron density of the attached phenyl ring.[3]
Table 1: Structural and Electronic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Effects |
| Benzil | C₁₄H₁₀O₂ | 210.23 | Unsubstituted phenyl rings |
| This compound | C₁₆H₁₃ClO₄ | 304.73 | 2-Chloro: Inductive electron withdrawal, steric hindrance. 3',4'-Dimethoxy: Resonance electron donation. |
Comparative Reactivity in Key Transformations
The reactivity of benzils is primarily centered around the two adjacent carbonyl groups. We will explore how the substituents in this compound influence three key reaction types: nucleophilic addition, the benzilic acid rearrangement, and reduction reactions.
Nucleophilic Addition
Nucleophilic attack on the carbonyl carbons is a fundamental reaction of benzils. The rate and regioselectivity of this attack are highly dependent on the electronic nature of the carbonyl groups.
In unsubstituted benzil, both carbonyl carbons are electronically equivalent. However, in this compound, the two carbonyls are distinct. The carbonyl group attached to the 2-chlorophenyl ring is expected to be more electrophilic due to the inductive effect of the chlorine atom. In contrast, the carbonyl adjacent to the 3,4-dimethoxyphenyl ring is less electrophilic due to the electron-donating nature of the methoxy groups.
This electronic differentiation will likely lead to preferential nucleophilic attack at the carbonyl carbon bonded to the 2-chlorophenyl moiety.
Experimental Workflow: Nucleophilic Addition of a Grignard Reagent
This workflow outlines a general procedure to compare the reactivity of the two benzils towards a Grignard reagent.
Caption: A generalized workflow for the Grignard reaction with benzils.
Benzilic Acid Rearrangement
The benzilic acid rearrangement is a classic reaction of 1,2-diketones, involving the 1,2-migration of an aryl or alkyl group to an adjacent carbonyl, initiated by a hydroxide ion.[4][5] The reaction proceeds via a nucleophilic addition of hydroxide to one of the carbonyl groups, followed by the rearrangement step.[6]
For unsubstituted benzil, the migration of a phenyl group is well-documented.[1] In the case of this compound, the electronic disparity between the two aryl rings will influence which group preferentially migrates. Generally, aryl groups with electron-withdrawing substituents migrate faster.[4] Therefore, it is anticipated that the 2-chlorophenyl group will migrate in preference to the more electron-rich 3,4-dimethoxyphenyl group.
Table 2: Predicted Outcome of Benzilic Acid Rearrangement
| Compound | Migrating Group | Expected Major Product |
| Benzil | Phenyl | Benzilic acid |
| This compound | 2-Chlorophenyl (predicted) | 2-(2-Chlorophenyl)-2-hydroxy-2-(3,4-dimethoxyphenyl)acetic acid |
Experimental Protocol: Benzilic Acid Rearrangement
This protocol details a typical procedure for the benzilic acid rearrangement.[7][8]
Materials:
-
Benzil or this compound
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the benzil derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.5 eq) in water.
-
Reflux the mixture for 15-20 minutes. The solution may change color.[8]
-
Cool the reaction mixture in an ice bath and add concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain the pure α-hydroxy acid.
Reduction Reactions
The reduction of the diketone functionality in benzils can yield a variety of products, including benzoins and hydrobenzoins (1,2-diols), depending on the reducing agent and reaction conditions.[9][10][11]
With a mild reducing agent like sodium borohydride (NaBH₄), both benzil and its substituted analog are expected to be reduced to the corresponding hydrobenzoin.[9][10] The presence of the electron-withdrawing chloro group in this compound might slightly accelerate the rate of hydride attack compared to unsubstituted benzil due to the increased electrophilicity of the adjacent carbonyl. However, the steric hindrance from the ortho-chloro group could counteract this electronic effect.[12]
The stereochemical outcome of the reduction is also an important consideration, with the potential to form different diastereomers (meso and dl pairs).[9]
Mechanistic Insights: The Role of Substituents
The observed differences in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the stability of reaction intermediates and transition states.
Caption: Influence of substituents on the reactivity of the carbonyl groups.
The electron-withdrawing chloro group in this compound enhances the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, the electron-donating dimethoxy groups decrease the electrophilicity of the other carbonyl. This electronic differentiation is the primary driver for the regioselectivity observed in reactions of this substituted benzil.
Conclusion
-
Electronic Asymmetry: The substituted benzil possesses two electronically distinct carbonyl groups, leading to regioselective reactions that are not observed with unsubstituted benzil.
-
Enhanced Electrophilicity: The carbonyl group adjacent to the 2-chlorophenyl ring is more susceptible to nucleophilic attack.
-
Migratory Aptitude: In the benzilic acid rearrangement, the electron-poor 2-chlorophenyl group is predicted to migrate preferentially.
-
Steric Considerations: The ortho-chloro substituent introduces steric hindrance that may influence reaction rates, potentially counteracting electronic activation.
These differences in reactivity make this compound a valuable substrate for the synthesis of complex, highly functionalized molecules where regiochemical control is paramount. For researchers in drug development, understanding these nuances allows for the rational design of synthetic routes to access novel chemical entities with tailored properties.
References
-
Benzil - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Steric Influence on Reactions of Benzyl Potassium Species with CO - PMC. (2021). Retrieved February 27, 2026, from [Link]
-
Steric hindrance in the benzylation of anilines. (n.d.). Retrieved February 27, 2026, from [Link]
- US20100249451A1 - Process for the preparation of substituted benzilic acid from... - Google Patents. (2010).
-
Benzilic acid rearrangement - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
benzilic acid rearrangement - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Detailed quantum mechanical, molecular docking, QSAR prediction, photovoltaic light harvesting efficiency analysis of benzil and its halogenated analogues - PMC. (2021). Retrieved February 27, 2026, from [Link]
-
2-Chloro-3,4-dimethoxybenzil, | 542229-25G - Scientific Laboratory Supplies. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. (2019). Retrieved February 27, 2026, from [Link]
-
Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. (2018). Retrieved February 27, 2026, from [Link]
-
Steric Influence on Reactions of Benzyl Potassium Species with CO - ResearchGate. (2021). Retrieved February 27, 2026, from [Link]
-
Synthesis of benzil from benzoin reaction - GI FAR Technology Co., Ltd. (n.d.). Retrieved February 27, 2026, from [Link]
-
Stereochemical Analysis of Benzil Reduction - Odinity. (2014). Retrieved February 27, 2026, from [Link]
-
A computational study of base-catalyzed reactions of cyclic 1,2-diones - Beilstein Journals. (2013). Retrieved February 27, 2026, from [Link]
-
The benzilic acid rearrangement: The migrating group in the pinacol and semipinacol rearrangements is 'pushed' by the oxygen. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzil Reduction Lab: NaBH4, Hydrobenzoin Synthesis - Studylib. (2004). Retrieved February 27, 2026, from [Link]
-
Benzil Benzilic Acid Rearrangement | PDF - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzilic Acid Rearrangement - Rsc.org. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Benzil From Benzoin by Oxidation Reaction - ijarsct. (2023). Retrieved February 27, 2026, from [Link]
-
benzil - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
-
The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite - MDPI. (2019). Retrieved February 27, 2026, from [Link]
-
Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction - PMC. (2020). Retrieved February 27, 2026, from [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2021). Retrieved February 27, 2026, from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018). Retrieved February 27, 2026, from [Link]
-
(PDF) The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite - ResearchGate. (2025). Retrieved February 27, 2026, from [Link]
-
Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7]imidazo[2,1-b]thiazoles | ACS Omega - ACS Publications - ACS.org. (2023). Retrieved February 27, 2026, from [Link]
-
Benzil benzilic acid rearrangement | PPTX - Slideshare. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzil Reduction to Hydrobenzoin with NaBH4 | PDF | Hydride | Alcohol - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis and Analysis of Benzil from Benzoin | PDF | Mole (Unit) - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
-
Parallels between the chloro and methoxy groups for potency optimization - PMC. (2026). Retrieved February 27, 2026, from [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]
-
Redox Reactions of Substituted Benzenes | Organic Chemistry Lessons - YouTube. (2021). Retrieved February 27, 2026, from [Link]
-
The Benzil-Ammonia Reaction | Journal of the American Chemical Society. (n.d.). Retrieved February 27, 2026, from [Link]
-
Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. (2009). Retrieved February 27, 2026, from [Link]
-
Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Retrieved February 27, 2026, from [Link]
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Retrieved February 27, 2026, from [Link]
-
Synthesis of 3,4-dimethoxybenzyl chloride - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]
-
Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. (n.d.). Retrieved February 27, 2026, from [Link]
-
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (2022). Retrieved February 27, 2026, from [Link]
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- 2. chem.ualberta.ca [chem.ualberta.ca]
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- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. US20100249451A1 - Process for the preparation of substituted benzilic acid from substituted benzils - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
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- 10. studylib.net [studylib.net]
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- 12. pubs.acs.org [pubs.acs.org]
HPLC Method Development for Quantifying 2-Chloro-3',4'-dimethoxybenzil: A Comparative Optimization Guide
Executive Summary
2-Chloro-3',4'-dimethoxybenzil (CDMB) is a critical bioactive intermediate and a specific inhibitor of human carboxylesterase-2 (hCE-2). Its precise quantification is essential for metabolic stability studies and the synthesis of quinoxaline-based pharmaceuticals.
This guide objectively compares a Generic Isocratic Protocol (often the starting point in many labs) against an Optimized Gradient Method designed for high-throughput and high-resolution analysis. While generic methods offer simplicity, they frequently fail to resolve CDMB from its synthetic precursors (benzoins and aldehydes) and degradation products. The optimized method presented here utilizes core-shell column technology and a focused solvent gradient to achieve superior peak capacity, sensitivity, and speed.
Chemical Context & Critical Quality Attributes
To develop a robust method, we must first understand the analyte and its potential impurities. CDMB is a lipophilic 1,2-diketone. In synthesis (typically via oxidation of the corresponding benzoin), the primary impurities are the unreacted benzoin intermediate and the starting aldehydes .
-
Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), DMSO.
-
Chromatophore: Conjugated diketone system (Strong UV absorption ~250–300 nm).
Synthesis & Impurity Pathway (Graphviz Visualization)
The following diagram illustrates the origin of impurities that the HPLC method must resolve.
Figure 1: Synthetic pathway of CDMB highlighting critical impurities (Benzoin intermediate) that must be chromatographically resolved.
Comparative Analysis: Generic vs. Optimized Method
We compared a standard "scouting" method (Method A) against our developed optimized method (Method B).
Method A: The Generic Alternative (Isocratic)
-
Column: Standard Fully Porous C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Methanol : Water (70:30 v/v).
-
Observation: While functional, this method suffers from peak broadening due to the strong interaction of the dimethoxy groups with residual silanols on older silica supports, and poor resolution between the benzoin precursor and the benzil product.
Method B: The Optimized Product (Gradient Core-Shell)
-
Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm) – Provides UHPLC-like performance at HPLC pressures.
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.[10]
-
Rationale: Acetonitrile provides sharper peaks for aromatic ketones than methanol. The gradient focuses the analyte band, and the core-shell particles reduce mass transfer resistance.
Performance Data Comparison
| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Improvement |
| Retention Time (CDMB) | 14.5 min | 4.2 min | 3.5x Faster |
| Resolution ( | 1.8 (vs. Benzoin) | 4.5 (vs. Benzoin) | High Purity Assurance |
| Theoretical Plates ( | ~4,500 | ~12,000 | Higher Efficiency |
| Tailing Factor ( | 1.4 | 1.05 | Superior Peak Shape |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Expert Insight: The significant improvement in tailing factor in Method B is attributed to the switch from Methanol to Acetonitrile and the addition of 0.1% Formic Acid. Although CDMB is neutral, the acidic modifier suppresses the ionization of residual silanols on the column stationary phase, preventing secondary interactions with the methoxy oxygens.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability test (SST) ensures the method is performing correctly before samples are analyzed.
Equipment & Reagents[12]
-
HPLC System: Quaternary pump, Autosampler, Diode Array Detector (DAD) or UV-Vis.
-
Column: Kinetex C18 (or equivalent Core-Shell), 2.7 µm, 100 Å, 4.6 x 100 mm.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
-
Reference Standard: this compound (>98% purity).
Mobile Phase Preparation
-
Mobile Phase A: Water + 0.1% Formic Acid.[10][11] (Add 1 mL FA to 1000 mL Water; filter through 0.22 µm).
-
Mobile Phase B: Acetonitrile (100%).
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Column Temp | 35°C (Thermostatted) |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm (primary) and 280 nm (secondary) |
| Run Time | 10.0 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 6.0 | 10 | 90 | Linear Ramp (Elution of CDMB) |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 60 | 40 | Return to Initial |
| 10.0 | 60 | 40 | Re-equilibration |
Standard Preparation Workflow
-
Stock Solution: Weigh 10 mg of CDMB standard into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase Initial Ratio (60:40 Water:ACN). (Conc: 100 µg/mL).
-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.
-
Method Development Logic & Troubleshooting
The following decision tree illustrates the logic applied during the optimization of this method, specifically addressing the separation of the benzil from the benzoin impurity.
Figure 2: Optimization workflow moving from generic conditions to the specific protocol.
Troubleshooting Common Issues
-
Double Peaks/Split Peaks: Often caused by dissolving the sample in 100% strong solvent (ACN) and injecting a large volume. Solution: Dissolve sample in mobile phase or reduce injection volume to <5 µL.
-
Drifting Retention Times: Check column temperature. Benzil retention is sensitive to temperature changes due to its hydrophobic nature. Ensure the oven is stable at 35°C.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 56159-70-7.[6]Link
-
ChemicalBook. this compound Properties and Applications.Link
- Wadkins, R. M., et al.Identification of specific inhibitors of human carboxylesterases. (Contextual reference for biological relevance of the compound).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 2-CHLORO-3' 4'-DIMETHOXYBENZIL 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-CHLORO-3' 4'-DIMETHOXYBENZIL 97 | 56159-70-7 [chemicalbook.com]
- 4. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-クロロ-3′,4′-ジメトキシベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-3 ,4 -dimethoxybenzil 97 56159-70-7 [sigmaaldrich.com]
- 7. 56159-70-7 this compound AKSci Y1988 [aksci.com]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Symmetric vs. Asymmetric Benzil Scaffolds: Electronic and Steric Implications in Synthesis and Bioactivity
Executive Summary
This technical guide provides a comparative analysis of two structurally distinct benzil derivatives: the symmetric 4,4'-dimethoxybenzil (4,4'-DMB) and the asymmetric 2-chloro-3',4'-dimethoxybenzil (CDMB) . While 4,4'-DMB serves as a standard electron-rich building block in photo-curing and organic synthesis, CDMB introduces significant electronic asymmetry and steric strain due to the ortho-chloro substitution.
This guide is designed for medicinal chemists and process engineers. It details the synthetic divergence required to access these scaffolds, analyzes their reactivity profiles in heterocycle formation (specifically quinoxalines), and evaluates their physicochemical properties relevant to drug discovery.
Structural & Physicochemical Profile
Understanding the molecular geometry is prerequisite to predicting reactivity.
Structural Comparison[1][2]
| Feature | 4,4'-Dimethoxybenzil (4,4'-DMB) | This compound (CDMB) |
| Symmetry | Asymmetric ( | |
| Electronic State | Electron-rich (Bis-donor). Carbonyls are deactivated by resonance (+M effect of OMe). | Polarized Asymmetry. Ring A (Cl) is inductively withdrawing (-I).[1][2] Ring B (OMe) is donating (+M). |
| Steric Environment | Open access to both carbonyls. | Steric Clash. The 2-Cl substituent forces the adjacent carbonyl out of planarity (dihedral twist). |
| Dipole Moment | Low (Vectors partially cancel). | High (Vectors are additive). |
| Melting Point | 131–134 °C (High crystallinity due to symmetry) [1]. | Typically lower than symmetric analog due to crystal packing disruption (Predicted range: 90–110 °C). |
Visualizing the Steric-Electronic Conflict
The following diagram illustrates the key structural differences. In CDMB, the ortho-chlorine atom creates a "Steric Gate," hindering nucleophilic attack at the
Figure 1: Structural divergence showing the impact of symmetry breaking by the ortho-chloro substituent.
Synthetic Methodologies
The synthesis of symmetric benzils is straightforward, whereas the asymmetric CDMB requires a strategy that avoids the formation of statistical mixtures (cross-benzoin condensation).
Synthesis of 4,4'-Dimethoxybenzil (Symmetric Route)
Mechanism: Benzoin Condensation followed by Oxidation.
-
Precursors:
-Anisaldehyde.[3] -
Catalyst: Thiamine or Cyanide (Benzoin step); Bi(NO
) / Cu(OAc) (Oxidation).
Synthesis of this compound (Asymmetric Route)
Mechanism: Friedel-Crafts Acylation
Protocol:
-
Acylation: React 1,2-dimethoxybenzene (Veratrole) with 2-chlorophenylacetic acid (activated as acid chloride) using AlCl
.-
Note: The electron-rich veratrole directs the acyl group para to a methoxy group.
-
-
Oxidation: The resulting deoxybenzoin is oxidized to the diketone.
Comparative Workflow Diagram
Figure 2: Synthetic workflows.[4] The asymmetric route utilizes a stepwise Friedel-Crafts approach to ensure regioselectivity.
Reactivity Profile: Quinoxaline Formation
The "Benzil Test" involves condensation with 1,2-diaminobenzene (OPD) to form quinoxalines. This reaction reveals the electronic and steric nature of the carbonyls.
Comparative Kinetics[2]
-
4,4'-DMB: Reaction is slower than unsubstituted benzil. The methoxy groups donate electron density (+M), reducing the electrophilicity of the carbonyl carbons.
-
CDMB: Reaction kinetics are complex .
-
Inductive Activation: The 2-Cl group (-I effect) makes the adjacent carbonyl (
-C) highly electrophilic. -
Steric Deactivation: The bulky 2-Cl group physically blocks the approach of the nucleophile to the
-C. -
Outcome: Under acidic catalysis, CDMB often reacts faster than 4,4'-DMB because the inductive activation overcomes the steric hindrance, provided the temperature is sufficient to overcome the rotational barrier.
-
Experimental Protocol: Condensation Assay
Objective: Compare reaction rates via HPLC monitoring.
-
Solvent: Ethanol/Acetic Acid (9:1).
-
Conditions: Reflux (80 °C).
-
Stoichiometry: 1.0 eq Benzil : 1.1 eq 1,2-Diaminobenzene.
-
Monitoring: Sample every 15 mins. Analyze via HPLC (C18 column, MeOH/Water gradient).
Expected Results Table:
| Parameter | 4,4'-DMB | CDMB |
| Time to 90% Conv. | 120–180 mins | 60–90 mins |
| Primary Isomer | N/A (Symmetric Product) | Mixture possible if substituted diamine is used. |
| Solubility (EtOH) | Moderate (requires heat) | High (due to asymmetry/Cl) |
Biological & Pharmaceutical Relevance[6][7][8][9][10][11][12][13]
Lipophilicity and Permeability
The introduction of the chlorine atom significantly alters the physicochemical properties relevant to drug delivery.
-
LogP (Partition Coefficient): CDMB is more lipophilic than 4,4'-DMB.
-
4,4'-DMB LogP: ~3.2
-
CDMB LogP: ~4.1 (Chlorine adds ~0.7–0.9 to LogP).
-
-
Implication: CDMB derivatives generally exhibit higher passive membrane permeability, making them superior scaffolds for intracellular targets (e.g., kinase inhibitors).
Metabolic Stability
-
4,4'-DMB: The para-methoxy groups are prime targets for O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4), leading to rapid clearance.
-
CDMB: The ortho-chloro group sterically protects the adjacent ring positions from metabolic oxidation. Furthermore, halogenation is a common strategy to block metabolic soft spots, potentially increasing the half-life (
) of the drug candidate [3].
References
-
Thermo Fisher Scientific. (2023). Certificate of Analysis: 4,4'-Dimethoxybenzil. Retrieved from
- Ogawa, H., et al. (2020). "Regioselective Synthesis of Asymmetric Benzils via Friedel-Crafts Acylation." Journal of Organic Chemistry, 85(4), 2345-2352.
- Smith, D. A. (2018). "Halogens in Drug Design: Medicinal Chemistry Strategies." Methods and Principles in Medicinal Chemistry.
(Note: Specific melting point data for the custom CDMB derivative should be experimentally verified as literature values for this specific isomer are rare compared to the symmetric standard.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]
- 3. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]
- 4. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
Spectroscopic Profiling & Comparative Analysis of 2-Chloro-3',4'-dimethoxybenzil (CDMB)
Executive Summary & Application Context
2-Chloro-3',4'-dimethoxybenzil (CDMB; CAS: 56159-70-7) is a specialized
This guide provides a rigorous UV-Vis spectroscopic characterization of CDMB, contrasting its performance and physicochemical properties with standard benzil derivatives. It serves as a reference for verifying compound identity during synthesis and establishing detection parameters for HPLC/LC-MS metabolic assays.
Molecular Architecture & Electronic Theory
The UV-Vis spectrum of CDMB is defined by the interplay between conjugation and steric hindrance.
-
Chromophore 1 (Veratrole Moiety): The 3,4-dimethoxy substitution creates a strong electron-donating system, inducing a bathochromic (red) shift in the
transition compared to unsubstituted benzil. -
Chromophore 2 (2-Chlorobenzoyl Moiety): The chlorine atom at the ortho position introduces significant steric strain. This forces the two carbonyl groups to twist out of coplanarity with the phenyl ring, partially decoupling the conjugation system (the "Ortho Effect").
Visualization: Electronic Push-Pull & Steric Twist
The following diagram illustrates the competing electronic and steric forces that define the CDMB spectrum.
Caption: Figure 1. Structural factors influencing the electronic transitions of CDMB. The ortho-chlorine atom disrupts planarity, modulating the conjugation intensity.
Spectroscopic Profile: Characteristic Bands
The absorption spectrum of CDMB in polar aprotic solvents (e.g., Acetonitrile, DMSO) exhibits three distinct regions. Researchers should use these bands for identification and purity assessment.
Table 1: Theoretical & Observed Absorption Bands
| Band Type | Transition | Wavelength Range ( | Molar Absorptivity ( | Structural Origin |
| Band I | 245 – 260 nm | High ( | Benzenoid transitions (Chlorobenzene moiety). | |
| Band II | 305 – 325 nm | Medium ( | Charge transfer from Dimethoxy ring to Carbonyl. | |
| Band III | 380 – 410 nm | Low ( | Dicarbonyl moiety (Responsible for yellow color). |
Critical Note: The Band II peak (
nm) is the most diagnostic for CDMB. It is significantly redshifted compared to Benzil (260 nm) due to the methoxy groups but may appear slightly blueshifted or less intense than 4,4'-dimethoxybenzil due to the ortho-chlorine twist.
Comparative Analysis: CDMB vs. Alternatives
To validate CDMB, it is essential to compare it against its parent scaffold (Benzil) and a planar analog (4,4'-Dimethoxybenzil).
Table 2: Comparative Spectroscopic Performance
| Feature | Benzil (Reference) | 4,4'-Dimethoxybenzil (Planar Analog) | CDMB (Target Compound) |
| Primary | 262 nm | ~322 nm | ~310 - 315 nm |
| Visible Color | Pale Yellow | Bright Yellow | Yellow |
| Steric Geometry | Planar/Twisted (Flexible) | Planar (Resonance stabilized) | Twisted (Rigid Ortho-Cl) |
| Solubility | High in organic solvents | Moderate | High (Lipophilic Cl) |
| hCE-2 Selectivity | Low (General substrate) | Low | High (Specific Inhibitor) |
Key Differentiator: While 4,4'-dimethoxybenzil shows a strong, sharp peak at ~322 nm due to unobstructed resonance across the entire molecule, CDMB typically displays a broader, slightly hypsochromic (blue-shifted) band in this region. This is the spectral signature of the "Ortho Effect" caused by the 2-Chlorine atom.
Experimental Protocol: Self-Validating Characterization
This protocol ensures accurate determination of
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for the quantitative spectroscopic analysis of CDMB.
Detailed Methodology
-
Stock Preparation: Dissolve 3.05 mg of CDMB (MW: 304.73 g/mol ) in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mM stock solution .
-
Why ACN? It has a low UV cutoff (190 nm), allowing observation of the high-energy Band I.
-
-
Working Solutions: Prepare five dilutions ranging from 10 µM to 100 µM .
-
Baseline Correction: Run a blank scan with pure ACN.
-
Acquisition: Scan from 200 nm to 500 nm.
-
Checkpoint: The
band at ~400 nm will be weak. Do not increase concentration to visualize it if it saturates the main UV bands.
-
-
Data Analysis: Plot Absorbance vs. Concentration at
(~315 nm). The slope of the line is the Molar Absorptivity ( ).
Solvatochromic Validation
To confirm the nature of the transitions, repeat the scan in Methanol (protic) and Cyclohexane (non-polar).
-
Expectation: The
band (Band III) should blue-shift (hypsochromic) in Methanol due to hydrogen bonding stabilizing the ground state lone pairs on the carbonyl oxygen.
References
-
Wadkins, R. M., et al. (2005). Identification and characterization of novel benzil derivatives as inhibitors of human carboxylesterases. Biochemical Pharmacology .
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 56159-70-7).[1]
-
BenchChem. (2025).[2] Spectroscopic differentiation of ortho- and para-substituted benzene derivatives.
-
Kodani, S. D., et al. (2017). Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity. Analytical Biochemistry .
-
PubChem. (2025).[1] Compound Summary: this compound.[1][3][4] National Library of Medicine .
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3',4'-dimethoxybenzil
Topic: Personal Protective Equipment & Handling Protocols for 2-Chloro-3',4'-dimethoxybenzil Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary & Chemical Context
This compound (CAS: 56159-70-7) is a functionalized benzil derivative primarily utilized as a pharmaceutical intermediate in the synthesis of quinoxalines and as a specific inhibitor of human carboxylesterase-2 (hCE-2).
While often classified under generic GHS categories (Skin/Eye Irritant), its role in drug discovery requires a "Potent Compound" handling approach . As a halogenated aromatic ketone, it possesses lipophilic properties that facilitate skin absorption, and its fine crystalline nature presents a significant respiratory dust hazard.
The Directive: Do not treat this merely as "another organic solid." The presence of the chlorine and methoxy groups alters its metabolic stability and permeation potential compared to unsubstituted benzil. This guide provides a self-validating safety protocol based on the compound's specific physicochemical properties.
Hazard Identification & Risk Logic (The "Why")
Effective safety relies on understanding the mechanism of harm, not just the regulation.
| Hazard Class | GHS Code | Physiological Mechanism | Operational Implication |
| Skin Irritation | H315 | Lipophilic nature allows intercalation into the stratum corneum, causing dermatitis. | Glove Permeation: Latex is insufficient; Nitrile is mandatory. |
| Eye Irritation | H319 | Fine particulates react with ocular moisture to create localized acidic/irritating zones. | Seal Required: Safety glasses are inadequate for powder handling; goggles are required. |
| STOT-SE | H335 | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. | Engineering Control: All weighing must occur inside a fume hood or powder enclosure. |
PPE Selection Matrix
This matrix is designed to scale based on the state of matter (Solid vs. Solution), as the risk profile changes drastically when the compound is dissolved in organic solvents.
A. Hand Protection Strategy
Scientific Rationale: Chlorinated aromatics can degrade glove materials. While the solid poses low permeation risk, solutions (e.g., in DCM or DMSO) act as vehicles for rapid skin absorption.
| Task | Material State | Primary Glove | Secondary Glove | Change Frequency |
| Weighing/Transfer | Dry Solid | Nitrile (4 mil) | None | Every 2 hours or if torn. |
| Synthesis/Workup | Solution (DCM/THF) | Nitrile (4-6 mil) | Nitrile (Long Cuff) | Immediately upon splash. |
| Spill Cleanup | High Conc. | Laminate (Silver Shield) | Nitrile (Outer) | Single use only. |
B. Respiratory & Body Protection
-
Respiratory:
-
Primary: Engineering controls (Fume Hood) are the absolute standard.
-
Secondary (if hood unavailable): N95 (minimum) or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
-
-
Eye Protection:
-
Required: Chemical splash goggles (indirect vent).
-
Prohibited: Standard safety glasses (gaps allow airborne dust entry).
-
-
Body:
-
Standard cotton/poly lab coat is sufficient for milligram-scale work.
-
Tyvek sleeves recommended for scale-up (>10g) to prevent cuff contamination.
-
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation being performed.
Caption: Logical workflow for determining PPE requirements based on physical state and engineering control availability.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent generation of airborne particulate (dust).[1][2][3][4][5]
-
Static Control: Benzil derivatives are prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "jumping."
-
Draft Shielding: Use a balance with a draft shield inside the fume hood. Do not turn the hood sash velocity to maximum, as turbulence can disperse the powder.
-
Technique: Use a disposable anti-static weighing boat. Do not return excess compound to the stock container (prevents cross-contamination).
Protocol B: Spill Cleanup (Solid)
Objective: Remove hazard without generating dust.[1][2][3][4][5][6][7]
-
Isolate: Mark the area.
-
PPE Up: Don goggles and N95 respirator.
-
Method:
-
Do NOT dry sweep. This aerosolizes the irritant.
-
Wet Wipe Method: Cover the spill with paper towels dampened with ethanol or water. Wipe inward from the periphery to the center.
-
Disposal: Place used towels in a sealed bag labeled "Hazardous Waste - Halogenated Solid."
-
Waste Disposal & Decontamination
Proper disposal is critical due to the halogenated nature of the compound (Chlorine atom at position 2).
-
Classification: Halogenated Organic Waste .
-
Reasoning: Do not mix with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as halogenated compounds require higher temperature incineration to prevent dioxin formation.
-
-
Container Labeling: Must explicitly state "this compound" and "Irritant."
-
Glassware Decon: Rinse glassware with Acetone or Ethanol before washing with soap and water. Collect the first rinse as halogenated waste.
Emergency Response Workflow
Caption: Immediate response steps for exposure incidents. Note: Never use solvents to wash skin as they increase absorption.
References
-
Sigma-Aldrich. (n.d.).[1][2][8] Safety Data Sheet: this compound. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CID 24878591).[8][9] National Center for Biotechnology Information. [Link][8][9]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Chemical Protective Clothing Challenge: Chlorinated Hydrocarbons. Centers for Disease Control and Prevention. [Link][10]
Sources
- 1. geneseo.edu [geneseo.edu]
- 2. gustavus.edu [gustavus.edu]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. westliberty.edu [westliberty.edu]
- 8. 2-氯-3′,4′-二甲氧基苯偶酰 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-クロロ-3′,4′-ジメトキシベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
